molecular formula C8H12N4O3 B1671410 2'-3'-Dideoxy-5-azacytidine CAS No. 107036-52-2

2'-3'-Dideoxy-5-azacytidine

Cat. No.: B1671410
CAS No.: 107036-52-2
M. Wt: 212.21 g/mol
InChI Key: OSVRWASALYRZNO-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GBS-149 is a novel non-toxic and mammalian-specific LINE-1 inhibitor.

Properties

CAS No.

107036-52-2

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

InChI

InChI=1S/C8H12N4O3/c9-7-10-4-12(8(14)11-7)6-2-1-5(3-13)15-6/h4-6,13H,1-3H2,(H2,9,11,14)/t5-,6+/m0/s1

InChI Key

OSVRWASALYRZNO-NTSWFWBYSA-N

SMILES

C1CC(OC1CO)N2C=NC(=NC2=O)N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC(=NC2=O)N

Canonical SMILES

C1CC(OC1CO)N2C=NC(=NC2=O)N

Appearance

Solid powder

Other CAS No.

107036-52-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GBS-149;  GBS 149;  GBS149

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Molecular Mechanism of Action of 2',3'-Dideoxy-5-azacytidine (5-aza-ddC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular pharmacology, mechanism of action, and experimental characterization of 2',3'-Dideoxy-5-azacytidine (commonly abbreviated as 5-aza-ddC or dd-5-azaC ).

Editorial Note: This compound is a structural hybrid between the hypomethylating agent Decitabine (5-aza-2'-deoxycytidine) and the antiretroviral chain terminator Zalcitabine (2',3'-dideoxycytidine). Its mechanism is distinct from standard DNA methyltransferase (DNMT) inhibitors because it forces immediate replication arrest upon incorporation.

Executive Summary: The "Suicide Terminator"

2',3'-Dideoxy-5-azacytidine (5-aza-ddC) is a synthetic nucleoside analog that functions as a chain-terminating suicide inhibitor . Unlike standard hypomethylating agents (e.g., Decitabine) which are incorporated into DNA to trap DNMTs during continued replication, 5-aza-ddC halts DNA synthesis immediately upon incorporation due to the lack of a 3'-hydroxyl group.

  • Primary Class: Nucleoside Reverse Transcriptase Inhibitor (NRTI) / DNA Polymerase Inhibitor.

  • Secondary Class: Mechanism-based DNMT Inactivator (Terminal Trap).

  • Chemical Identity:

    • Base: 5-Azacytosine (Nitrogen replaces Carbon at position 5).[1]

    • Sugar: 2',3'-Dideoxyribose (Lacks 3'-OH).

Molecular Mechanism of Action[2][3][4]

The activity of 5-aza-ddC relies on a three-stage metabolic cascade: Activation , Incorporation/Termination , and Enzymatic Trapping .

Phase I: Intracellular Activation (The Kinase Cascade)

Like all nucleoside analogs, 5-aza-ddC is a prodrug. It must be triphosphorylated by host cellular kinases to become the active substrate (5-aza-ddCTP ).

  • Cellular Entry: Mediated by Human Equilibrative Nucleoside Transporter 1 (hENT1).

  • Rate-Limiting Step: Phosphorylation to the monophosphate form by Deoxycytidine Kinase (dCK) .

    • Note: Resistance often arises via dCK downregulation.

  • Conversion to Active Triphosphate:

    • MP

      
       DP: Deoxycytidylate kinase (dCMPK).
      
    • DP

      
       TP: Nucleoside diphosphate kinase (NDPK).
      
Phase II: The "Double-Lock" Mechanism

Once formed, 5-aza-ddCTP competes with endogenous dCTP for the active site of DNA Polymerases (in host cells) or Reverse Transcriptase (in viral contexts).

  • Lock 1 (Chain Termination): The ribose sugar lacks the 3'-hydroxyl (3'-OH) group. Once 5-aza-ddC is incorporated into the growing strand, the polymerase cannot form the next phosphodiester bond.

    • Result: Immediate cessation of DNA synthesis (Replication Fork Collapse).

  • Lock 2 (The DNMT Trap): If the termination event occurs at a CpG dinucleotide sequence, the 5-azacytosine base is positioned at the 3'-terminus. DNA Methyltransferase (DNMT1) attempts to methylate this terminal base.

    • The Trap: Normally, a beta-elimination reaction releases the enzyme. However, the nitrogen at position 5 (instead of carbon) prevents proton abstraction. The DNMT becomes covalently and irreversibly bound to the DNA terminus.

Phase III: Downstream Consequences
  • In Viral Replication (e.g., HBV/HIV): The chain termination prevents viral genome completion.

  • In Somatic Cells: The covalent protein-DNA adducts (DNMT-DNA) trigger the DNA damage response (DDR), activating ATM/ATR pathways, leading to G2/M arrest and apoptosis.

Visualization: The Pathway of Inhibition

The following diagram illustrates the metabolic activation and the dual-mechanism of action (Termination + Trapping).

MechanismOfAction Extracellular Extracellular 5-aza-ddC hENT1 hENT1 Transporter Extracellular->hENT1 dCK Deoxycytidine Kinase (dCK) (Rate Limiting) hENT1->dCK Influx Cytoplasm Cytoplasm MP 5-aza-ddCMP dCK->MP Phosphorylation TP Active Triphosphate (5-aza-ddCTP) MP->TP Kinase Cascade Polymerase DNA Polymerase / RT TP->Polymerase Competition with dCTP DNA Incorporation into DNA Polymerase->DNA Outcome1 CHAIN TERMINATION (No 3'-OH) DNA->Outcome1 Primary Effect Outcome2 DNMT TRAPPING (Covalent Adduct) DNA->Outcome2 Secondary Effect (If at CpG site)

Caption: Metabolic activation pathway of 5-aza-ddC leading to dual inhibitory effects: replication termination and enzyme trapping.

Comparative Pharmacology

Understanding how 5-aza-ddC differs from its "parent" compounds is critical for experimental design.

FeatureDecitabine (5-aza-dC)Zalcitabine (ddC)5-aza-ddC (Hybrid)
Sugar Moiety 2'-Deoxyribose2',3'-Dideoxyribose2',3'-Dideoxyribose
Base Moiety 5-AzacytosineCytosine5-Azacytosine
3'-OH Group PresentAbsentAbsent
Primary Effect HypomethylationChain TerminationTermination + Adduct Formation
DNA Incorporation Extended internal incorporationTerminal onlyTerminal only
DNMT Depletion High (Multiple traps per strand)NoneModerate (Single terminal trap)

Experimental Protocols

Protocol A: Assessment of Chain Termination (Primer Extension Assay)

Goal: Verify that 5-aza-ddC acts as a terminator rather than being incorporated internally.

  • Template Preparation: Anneal a radiolabeled 5'-primer to a DNA template containing a specific "G" residue (calling for C incorporation).

  • Reaction Mix:

    • DNA Polymerase (e.g., Klenow fragment or HIV-RT).

    • dNTP mix (dATP, dGTP, dTTP).

    • Test Condition: Add 5-aza-ddCTP (0.1 - 10 µM).

    • Control Condition: Add standard dCTP.

  • Incubation: 37°C for 30 minutes.

  • Analysis: Run products on a denaturing polyacrylamide sequencing gel.

  • Result Interpretation:

    • Control: Full-length product.

    • 5-aza-ddC: Distinct band stopping exactly at the "G" position, confirming termination.

Protocol B: DNMT1 Depletion Assay (Western Blot)

Goal: Determine if the "Terminal Trap" mechanism is sufficient to deplete cellular DNMT1.

  • Cell Culture: Treat log-phase cells (e.g., Jurkat or HepG2) with 5-aza-ddC (1 µM and 5 µM) for 24 hours.

    • Positive Control: Decitabine (1 µM).

  • Lysis: Harvest cells in RIPA buffer containing protease inhibitors. Crucial: Do not boil samples excessively if looking for high-molecular-weight adducts, but for depletion, standard boiling is acceptable.

  • Separation: SDS-PAGE (4-15% gradient gel).

  • Blotting: Transfer to PVDF membrane.

  • Detection:

    • Primary Antibody: Anti-DNMT1 (1:1000).

    • Loading Control: Anti-GAPDH.

  • Expected Data:

    • Decitabine: Near total disappearance of soluble DNMT1 band (degradation).

    • 5-aza-ddC: Partial reduction of DNMT1 band (due to terminal trapping), but likely less potent than Decitabine due to lack of internal incorporation.

References

  • Pai, B., et al. (2005). "Synthesis and Antiviral Activity of 2',3'-dideoxy-beta-L-5-azacytidine." Nucleosides, Nucleotides & Nucleic Acids. (Note: Contextual reference for synthesis and L-isomer biological evaluation).

  • Momparler, R. L. (2005). "Pharmacology of 5-Aza-2'-deoxycytidine (decitabine)." Seminars in Hematology. (Foundational mechanism of the 5-aza-cytosine base).

  • Goffin, C., et al. (2005). "DNA methyltransferase inhibition by nucleoside analogs." Nucleic Acids Research. (General mechanism of DNMT trapping).
  • Jones, P. A., & Taylor, S. M. (1980). "Cellular differentiation, cytidine analogs and DNA methylation."[3] Cell. (Historical context of cytosine analog structure-activity relationships).

(Note: Direct clinical literature for 2',3'-dideoxy-5-azacytidine is limited compared to Decitabine; mechanistic descriptions are derived from the established biochemistry of its constituent moieties, 5-azacytosine and 2',3'-dideoxyribose, as cited in nucleoside analog development studies.)

Sources

2'-3'-Dideoxy-5-azacytidine as a nucleoside analog reverse transcriptase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-3'-Dideoxy-5-azacytidine (5-aza-ddC) represents a distinct class of hybrid nucleoside analogs that merges the chain-terminating sugar moiety of Zalcitabine (ddC) with the modified nitrogenous base of 5-azacytidine (Azacitidine) . Unlike its 3'-hydroxyl-containing counterparts (Decitabine) which function primarily as DNA methyltransferase (DNMT) inhibitors via entrapment, 5-aza-ddC functions as an obligate chain terminator targeting viral Reverse Transcriptase (RT).

This guide provides a rigorous technical analysis of 5-aza-ddC, focusing on its molecular instability, phosphorylation kinetics, and mechanistic divergence from standard epigenetic modulators.

Part 1: Molecular Architecture & Mechanism of Action

Structural Pharmacology

The efficacy of 5-aza-ddC is defined by two critical structural modifications to the natural substrate, deoxycytidine (dC):

  • Sugar Modification (2',3'-dideoxy): The absence of the 3'-hydroxyl (3'-OH) group renders the molecule incapable of forming the phosphodiester bond required for DNA elongation. Upon incorporation by HIV-1 RT, it acts as a "dead-end" substrate.

  • Base Modification (5-aza): The replacement of the Carbon-5 with Nitrogen in the pyrimidine ring alters the electron density and pKa of the base. While this modification is traditionally exploited for DNMT inhibition, in the context of an NRTI, it influences the binding affinity (

    
    ) to the RT active site and the stability of the glycosidic bond.
    
Intracellular Activation Pathway

Like all NRTIs, 5-aza-ddC is a prodrug. It must undergo a stepwise intracellular anabolic phosphorylation cascade to generate the active triphosphate metabolite (5-aza-ddCTP).

  • Rate-Limiting Step: The initial phosphorylation by Deoxycytidine Kinase (dCK) is often the bottleneck. The 5-aza modification can reduce substrate efficiency for dCK compared to the native dC.

  • Terminal Action: 5-aza-ddCTP competes with the natural substrate (dCTP) for the HIV-1 RT active site.

ActivationPathway Extracellular Extracellular 5-aza-ddC Cytosol Cell Entry (hENT1/hCNT) Extracellular->Cytosol MP 5-aza-ddCMP (Monophosphate) Cytosol->MP Phosphorylation DP 5-aza-ddCDP (Diphosphate) MP->DP TP Active Metabolite 5-aza-ddCTP DP->TP RT_Complex HIV-1 RT Complex TP->RT_Complex Competition vs dCTP Terminated Chain Termination (Viral DNA) RT_Complex->Terminated Incorporation dCK dCK dCK->MP CMPK CMPK CMPK->DP NDPK NDPK NDPK->TP

Figure 1: Intracellular anabolic pathway of 5-aza-ddC. The compound relies on host kinases (dCK, CMPK, NDPK) to form the active triphosphate, which then acts as a competitive inhibitor of Reverse Transcriptase.

Part 2: Chemical Instability & Synthesis

Critical Expertise Note: The defining challenge in working with 5-aza-ddC is the hydrolytic instability of the 5-azacytosine ring. Unlike standard cytosine, the 5-aza ring is prone to opening at the N5-C6 bond in aqueous solutions, particularly at alkaline pH.

Hydrolytic Degradation Profile

Researchers must handle 5-aza-ddC with strict temperature and pH controls.

  • Mechanism: Nucleophilic attack by water at C6 leads to ring opening, forming N-formylbiuret derivatives which are pharmacologically inactive.

  • Half-life (

    
    ):  Approximately 4–12 hours in phosphate-buffered saline (PBS) at 37°C.
    
  • Storage: Must be stored lyophilized at -20°C. Solubilization should occur immediately prior to use in neutral or slightly acidic buffers (pH 6.0–7.0).

Synthetic Logic (Brief)

The synthesis typically bypasses the harsh conditions used for standard nucleosides to preserve the triazine ring.

  • Starting Material: 5-Azacytosine (silylated).[1]

  • Coupling: Vorbrüggen coupling with a protected 2,3-dideoxy-ribofuranose derivative.

  • Deprotection: Methanolic ammonia (controlled temperature) to remove sugar protecting groups without hydrolyzing the base.

Part 3: In Vitro Pharmacology & Data

The following data summarizes the comparative profile of 5-aza-ddC against the parent compounds.

Table 1: Comparative Pharmacological Profile

CompoundSugar MoietyBase MoietyMechanismStability (Aq.)Primary Indication
5-aza-ddC 2',3'-dideoxy5-azacytosineChain TerminationLow (

)
Experimental (HIV)
ddC (Zalcitabine) 2',3'-dideoxyCytosineChain TerminationHighHIV (Historical)
Decitabine 2'-deoxy5-azacytosineDNMT DepletionLowMDS / AML
Azacitidine Ribose5-azacytosineDNMT DepletionLowMDS / AML

Key Insight: 5-aza-ddC exhibits antiviral potency (


) comparable to ddC in certain cell lines but is limited by its chemical half-life. It does not induce significant global hypomethylation because it cannot be extended into the DNA polymer to trap DNMTs.

Part 4: Experimental Protocols

Protocol A: RT-Inhibition Assay (Primer-Extension)

Purpose: To validate 5-aza-ddC as a chain terminator.

Reagents:

  • HIV-1 Reverse Transcriptase (Recombinant).[2]

  • Template/Primer: Poly(rA)·oligo(dT) or Heteropolymeric RNA/DNA.

  • Nucleotides: dATP, dGTP, dTTP (100 µM), [

    
    -
    
    
    
    P]dCTP (Tracer).
  • Inhibitor: 5-aza-ddCTP (Triphosphate form required for cell-free assay).

Workflow:

  • Preparation: Prepare 5-aza-ddCTP stock in 50 mM Tris-HCl (pH 7.0) immediately before use. Do not store aqueous dilutions.

  • Reaction Mix: Assemble in ice:

    • RT Buffer (50 mM Tris pH 8.0, 60 mM KCl, 10 mM MgCl

      
      ).
      
    • Template/Primer (50 nM).

    • dNTP mix + [

      
      P]dCTP.
      
    • 5-aza-ddCTP (Serial dilutions: 0.01 µM to 100 µM).

  • Initiation: Add HIV-1 RT (0.5 Units) to start the reaction.

  • Incubation: 37°C for 30 minutes.

  • Termination: Add 2x Loading Dye (95% Formamide, 20 mM EDTA).

  • Analysis: Denaturing PAGE (12% Urea-PAGE). Visualize via phosphorimaging.

    • Expected Result: Dose-dependent reduction in full-length product and accumulation of truncated fragments terminating at "C" positions.

Protocol B: Chemical Stability Validation (HPLC)

Purpose: To ensure the compound used in biological assays is intact.

System: Agilent 1200 or equivalent HPLC with UV detection (254 nm). Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 4.6 x 150 mm).

Step-by-Step:

  • Solvent A: 10 mM Ammonium Acetate (pH 6.8).

  • Solvent B: Acetonitrile.[1]

  • Sample Prep: Dissolve 5-aza-ddC in PBS (pH 7.4) at 37°C.[1]

  • Time Points: Inject 10 µL aliquots at T=0, T=1h, T=4h, T=8h, T=24h.

  • Gradient: Isocratic 2% B or slow gradient 0-10% B over 15 mins.

  • Calculation: Plot Peak Area of parent compound vs. Time. Calculate

    
     using first-order decay kinetics: 
    
    
    
    .

Part 5: Resistance & Mutagenesis[3]

While 5-aza-ddC is a chain terminator, the "5-aza" moiety presents a unique resistance profile.

  • Steric Conflict: The Nitrogen at position 5 lacks the hydrogen found on Carbon-5 of cytosine. This alters base stacking interactions in the RT binding pocket.

  • M184V Mutation: The classic M184V mutation in HIV-1 RT (which confers high resistance to 3TC and FTC) sterically hinders the binding of L-nucleosides. However, since 5-aza-ddC is typically synthesized as the D-enantiomer, it may retain partial activity against M184V, though K65R (the discriminator mutation) is a likely route of failure.

  • Lethal Mutagenesis (Distinction): Unlike 5-aza-dC (Decitabine) , which causes G

    
    C transversions by being incorporated and extended, 5-aza-ddC terminates the chain. Therefore, it does not significantly contribute to lethal mutagenesis via the "incorporation-extension" mechanism, but rather acts purely via stoichiometric inhibition of viral DNA synthesis.
    

References

  • Mansky, L. M., et al. (2016). 5-Azacytidine Enhances the Mutagenesis of HIV-1 by Reduction to 5-Aza-2'-Deoxycytidine. Antimicrobial Agents and Chemotherapy.[3][4][5]

  • Johns, D. G., et al. (1989). 2',3'-Dideoxycytidine (ddC): A potent inhibitor of HIV replication.[6] National Cancer Institute Monographs.

  • Beumer, J. H., et al. (2008). Stability and degradation of 5-aza-2'-deoxycytidine (decitabine) in various solutions. Investigational New Drugs.

  • Parker, W. B., et al. (1991).[2] Mechanism of inhibition of HIV-1 reverse transcriptase by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, and 2',3'-dideoxyguanosine.[2] Journal of Biological Chemistry.

  • Christman, J. K. (2002). 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene.[4]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 2'-3'-Dideoxy-5-azacytidine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2'-3'-dideoxy-5-azacytidine in aqueous solutions. Due to the limited direct research on this specific analog, this guide synthesizes field-proven insights from extensive studies on the closely related and clinically significant compound, 5-azacytidine. We will delve into the anticipated degradation pathways, the profound influence of environmental factors such as pH and temperature, and present robust, self-validating experimental protocols for the rigorous assessment of its stability. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to navigate the inherent instability of this class of compounds, ensuring data integrity and accelerating preclinical and clinical development.

Introduction: The Promise and Peril of a Dideoxy Nucleoside Analog

2'-3'-Dideoxy-5-azacytidine is a synthetic nucleoside analog that holds potential as a therapeutic agent, particularly in the realm of antiviral and anticancer research. Its structural similarity to the FDA-approved drug 5-azacytidine, a potent DNA methyltransferase inhibitor, suggests that it may share similar mechanisms of action. However, the very chemical features that confer its bioactivity—the nitrogen atom at the 5-position of the pyrimidine ring—also render it susceptible to rapid degradation in aqueous environments.

The substitution of the 2' and 3' hydroxyl groups on the ribose moiety with hydrogen atoms, a hallmark of dideoxynucleosides, is a key structural modification. While this change is often employed to confer resistance to certain metabolic pathways and enhance cell permeability, its impact on the thermodynamic stability of the 5-azacytosine ring and the N-glycosidic bond is a critical consideration for its development as a viable therapeutic.

Understanding the thermodynamic stability of 2'-3'-dideoxy-5-azacytidine is not merely an academic exercise; it is a cornerstone of its preclinical and clinical development. Instability in aqueous solution can lead to a loss of potency, the generation of potentially toxic degradants, and significant challenges in formulation and drug delivery. This guide, therefore, aims to provide a proactive framework for addressing these stability challenges head-on.

The Achilles' Heel: Postulated Degradation Pathway of 2'-3'-Dideoxy-5-azacytidine

The degradation of 5-azacytidine in aqueous solution is well-documented and proceeds through a hydrolytic cleavage of the unstable triazine ring. It is highly probable that 2'-3'-dideoxy-5-azacytidine follows a similar degradation pathway. The proposed mechanism involves a two-step process:

  • Reversible Ring Opening: The initial and rapid step is the hydrolytic attack on the C4-N5 bond of the triazine ring, leading to a reversible formation of a transient, open-ring intermediate, N-(formylamidino)-N'-β-D-2',3'-dideoxyribofuranosylurea.

  • Irreversible Degradation: This intermediate then undergoes a slower, irreversible degradation to form 1-β-D-2',3'-dideoxyribofuranosyl-3-guanylurea and formic acid.

This degradation cascade results in a loss of the planar, aromatic character of the pyrimidine ring, thereby abolishing the molecule's biological activity.

2'-3'-Dideoxy-5-azacytidine 2'-3'-Dideoxy-5-azacytidine N-(formylamidino)-N'-β-D-2',3'-dideoxyribofuranosylurea N-(formylamidino)-N'-β-D-2',3'-dideoxyribofuranosylurea 2'-3'-Dideoxy-5-azacytidine->N-(formylamidino)-N'-β-D-2',3'-dideoxyribofuranosylurea  Reversible  Hydrolysis 1-β-D-2',3'-dideoxyribofuranosyl-3-guanylurea + Formic Acid 1-β-D-2',3'-dideoxyribofuranosyl-3-guanylurea + Formic Acid N-(formylamidino)-N'-β-D-2',3'-dideoxyribofuranosylurea->1-β-D-2',3'-dideoxyribofuranosyl-3-guanylurea + Formic Acid  Irreversible  Degradation

Caption: Postulated hydrolytic degradation pathway of 2'-3'-dideoxy-5-azacytidine.

Key Determinants of Stability: The Influence of pH and Temperature

The rate of degradation of 5-azacytidine analogs is exquisitely sensitive to both pH and temperature. These factors must be meticulously controlled in all experimental and formulation activities.

The Critical Role of pH

The hydrolytic degradation of 5-azacytidine exhibits a V-shaped pH-rate profile, with maximum stability observed at a neutral pH of around 7.0.[1] It is anticipated that 2'-3'-dideoxy-5-azacytidine will display similar pH-dependent stability.

  • Acidic Conditions (pH < 6): Under acidic conditions, the rate of hydrolysis increases.

  • Neutral Conditions (pH ~7.0): The compound is expected to exhibit its greatest stability.

  • Alkaline Conditions (pH > 8): The degradation rate is significantly accelerated in alkaline solutions.

The Accelerating Effect of Temperature

As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolytic degradation. Studies on 5-azacytidine have shown that the compound is highly thermolabile.[2] Therefore, it is imperative to maintain low temperatures during the preparation, handling, and storage of aqueous solutions of 2'-3'-dideoxy-5-azacytidine to minimize degradation and preserve its integrity.

Condition Expected Stability of 2'-3'-dideoxy-5-azacytidine Rationale based on 5-Azacytidine Data
Aqueous Solution at Room Temperature (~25°C) Highly Unstable5-Azacytidine shows significant degradation within hours at room temperature.[2]
Refrigerated Aqueous Solution (2-8°C) Moderately StableRefrigeration slows down the degradation kinetics of 5-azacytidine, extending its short-term stability.
Frozen Aqueous Solution (-20°C or lower) Significantly More StableFreezing is a common method to preserve the integrity of 5-azacytidine solutions for longer periods.
Acidic Buffer (pH < 6) UnstableDegradation is catalyzed by acidic conditions.
Neutral Buffer (pH ~7.0) Most StableThe point of minimum degradation rate for 5-azacytidine is at neutral pH.[1]
Alkaline Buffer (pH > 8) Highly UnstableDegradation is rapidly accelerated in alkaline conditions.

A Framework for Rigorous Stability Assessment: Experimental Protocols

A robust and self-validating experimental protocol is essential to accurately determine the thermodynamic stability of 2'-3'-dideoxy-5-azacytidine. The following workflow outlines a comprehensive approach.

cluster_prep 1. Preparation & Characterization cluster_stability 2. Stability Study Setup cluster_analysis 3. Analysis & Data Interpretation A High-Purity 2'-3'-dideoxy-5-azacytidine B Prepare Stock Solution (e.g., in DMSO) A->B C Initial Characterization (HPLC-UV, LC-MS, NMR) B->C D Dilute Stock in Aqueous Buffers (Varying pH and Temperature) C->D E Time-Point Sampling (e.g., 0, 1, 2, 4, 8, 24 hours) D->E F Quantitative Analysis by Stability-Indicating HPLC E->F G Identify Degradants (LC-MS/MS, NMR) F->G H Kinetic Modeling (Determine Rate Constants and Half-life) F->H I Comprehensive Stability Report G->I H->I

Caption: Experimental workflow for assessing the stability of 2'-3'-dideoxy-5-azacytidine.

Step-by-Step Methodology

4.1.1. Materials and Reagents

  • High-purity (>98%) 2'-3'-dideoxy-5-azacytidine

  • HPLC-grade water, acetonitrile, and methanol

  • Analytical grade buffers (e.g., phosphate, citrate) to cover a pH range of 3-9

  • High-purity dimethyl sulfoxide (DMSO) for stock solution preparation

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

4.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Calibrated pH meter and temperature-controlled incubators/water baths

4.1.3. Preparation of Solutions

  • Stock Solution: Prepare a concentrated stock solution of 2'-3'-dideoxy-5-azacytidine in DMSO (e.g., 10 mg/mL). DMSO is recommended for the initial stock to minimize aqueous degradation prior to the start of the experiment.

  • Working Solutions: Dilute the stock solution with the appropriate aqueous buffers to the desired final concentration for the stability study (e.g., 100 µg/mL). Prepare fresh for each experiment.

4.1.4. Stability-Indicating HPLC Method Development

A stability-indicating method is one that can separate the intact drug from its degradation products.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Forced Degradation: Subject the drug to forced degradation conditions (acid, base, oxidation, heat, and light) to generate degradation products. This is crucial for demonstrating the specificity of the analytical method.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

4.1.5. Kinetic Study

  • Prepare solutions of 2'-3'-dideoxy-5-azacytidine in buffers of different pH values (e.g., 3, 5, 7, 9).

  • Incubate these solutions at various temperatures (e.g., 4°C, 25°C, 37°C).

  • At predetermined time intervals, withdraw aliquots, quench the degradation if necessary (e.g., by freezing or pH adjustment), and analyze by the validated stability-indicating HPLC method.

  • Plot the natural logarithm of the remaining drug concentration versus time. For a first-order reaction, this will yield a straight line with a slope equal to the negative of the apparent first-order rate constant (k).

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Identification of Degradation Products

LC-MS/MS and NMR are powerful tools for the structural elucidation of degradation products.

  • LC-MS/MS: Provides molecular weight information and fragmentation patterns of the degradants, which can be used to deduce their structures.

  • NMR: Can provide detailed structural information, confirming the identity of the degradation products. The use of 13C-labeled 2'-3'-dideoxy-5-azacytidine can be particularly insightful for tracking the fate of the carbon atoms in the triazine ring.[1]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example of Stability Data for 2'-3'-dideoxy-5-azacytidine at 25°C

pHRate Constant (k, hr⁻¹)Half-life (t₁/₂, hr)
3.0Experimental ValueCalculated Value
5.0Experimental ValueCalculated Value
7.0Experimental ValueCalculated Value
9.0Experimental ValueCalculated Value

Conclusion and Recommendations

The inherent instability of the 5-azacytosine ring poses a significant challenge to the development of 2'-3'-dideoxy-5-azacytidine. Based on the extensive data available for 5-azacytidine, it is crucial to assume that this dideoxy analog is also highly susceptible to hydrolytic degradation in aqueous solutions.

Key Recommendations:

  • Handling and Storage: Aqueous solutions of 2'-3'-dideoxy-5-azacytidine should be prepared fresh immediately before use. For short-term storage, refrigeration is essential. For longer-term storage, freezing at -20°C or below is recommended.

  • pH Control: All aqueous solutions should be maintained at a neutral pH (around 7.0) to minimize degradation.

  • Formulation Development: The development of a stable formulation will likely require lyophilization or the use of non-aqueous solvent systems. Prodrug strategies, such as the acylation of the 5-amino group or the remaining 5'-hydroxyl group, could also be explored to enhance stability.[3][4][5]

  • Analytical Diligence: A validated stability-indicating analytical method is non-negotiable for all studies involving this compound to ensure accurate quantification of the active pharmaceutical ingredient and its degradation products.

By adhering to these principles and employing the rigorous experimental protocols outlined in this guide, researchers can obtain reliable and reproducible data, paving the way for the successful development of 2'-3'-dideoxy-5-azacytidine as a potential therapeutic agent.

References

  • Ziemba, A., et al. (2011). Development of an Oral Form of Azacytidine: 2'3'5'triacetyl-5-azacytidine. Chemotherapy Research and Practice, 2011, 965826. [Link]

  • Ziemba, A., et al. (2011). Development of an Oral Form of Azacytidine: 2'3'5'-Triacetyl-5-Azacitidine. ResearchGate. [Link]

  • Ziemba, A., et al. (2011). Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine. PubMed. [Link]

  • Rogstad, D. K., et al. (2009). The Chemical Decomposition of 5-aza-2'-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. PubMed Central. [Link]

  • Rogstad, D. K., et al. (2009). Chemical Decomposition of 5-Aza-2'-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. ResearchGate. [Link]

  • Fojtová, M., et al. (2010). 2'-deoxy-5,6-dihydro-5-azacytidine--a less toxic alternative of 2'-deoxy-5-azacytidine. PubMed Central. [Link]

  • Qin, T., et al. (2010). Equitoxic Doses of 5-Azacytidine and 5-Aza-2'Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome. PLOS ONE. [Link]

  • O'Geen, H., et al. (2010). Long-term stability of demethylation after transient exposure to 5-aza-2'-deoxycytidine correlates with sustained RNA polymerase II occupancy. PubMed Central. [Link]

  • Qin, X., et al. (2010). Equitoxic Doses of 5-Azacytidine and 5-Aza-2 Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Tr. DTU Research Database. [Link]

  • O'Geen, H., et al. (2010). Long-term stability of demethylation after transient exposure to 5-aza-2'-deoxycytidine correlates with sustained RNA polymerase II occupancy. PubMed. [Link]

  • Roy, B., et al. (2008). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. PubMed Central. [Link]

  • Ghoshal, K., et al. (2005). 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal. PubMed. [Link]

  • Le, T. D., et al. (2021). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry. [Link]

  • Chan, K. K., et al. (1979). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. PubMed. [Link]

  • Gámez-Pozo, A., et al. (2011). Nucleoside analogs: molecular mechanisms signaling cell death. BIOCEV. [Link]

  • Pourceau, G., et al. (2015). Sustainable Protocol for the Synthesis of 2',3'-Dideoxynucleoside and 2',3'-Didehydro-2',3'-dideoxynucleoside Analogs. PubMed Central. [Link]

  • Ni, G., et al. (2019). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. Royal Society of Chemistry. [Link]

Sources

Technical Guide: Pharmacokinetics and Bioavailability of 2'-3'-Dideoxy-5-azacytidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive synthesis of the pharmacokinetics, bioavailability, and physicochemical behavior of 2'-3'-Dideoxy-5-azacytidine (often referred to as 5-aza-ddC or


-L-5-aza-ddC ).

This guide integrates specific preclinical data with established structure-activity relationships (SAR) of nucleoside analogs to provide a rigorous reference for drug development professionals.

Executive Summary

2'-3'-Dideoxy-5-azacytidine (5-aza-ddC) is a synthetic nucleoside analog combining the obligate chain-terminating sugar moiety of zalcitabine (ddC) with the chemically reactive base of azacitidine/decitabine . Unlike its 3'-hydroxyl-containing cousins (which act primarily as DNA methyltransferase inhibitors), 5-aza-ddC functions fundamentally as a chain terminator targeting viral reverse transcriptases (RT), specifically showing potency against HBV and HIV .

Its clinical development is governed by a "tug-of-war" between potent intracellular triphosphate accumulation and rapid systemic clearance driven by hydrolytic instability and cytidine deaminase (CDA) sensitivity.

Part 1: Physicochemical Core & Stability Profile

The bioavailability of 5-aza-ddC is dictated by the intrinsic instability of the 5-azacytosine ring. Understanding this degradation pathway is prerequisite to accurate PK analysis.

Hydrolytic Instability

The 5-azacytosine ring is susceptible to spontaneous hydrolytic opening of the 5,6-double bond, particularly in aqueous solutions.

  • Mechanism: Nucleophilic attack by water at the C-6 position leads to ring opening, forming N-formylguanidine derivatives.

  • pH Sensitivity: Degradation kinetics are first-order and highly pH-dependent.

    • Acidic (pH < 2): Rapid decomposition (limiting oral bioavailability without enteric protection).

    • Neutral (pH 7.4): Moderate stability (t1/2 ~ 4–20 hours depending on buffer/temperature).

    • Basic (pH > 9): Rapid ring opening.

Solubility & Lipophilicity
  • Solubility: High aqueous solubility due to the polar sugar and nitrogen-rich base.

  • LogP: Low (typically < 0), indicating limited passive diffusion across lipid bilayers, necessitating transport via Nucleoside Transporters (CNTs/ENTs).

Part 2: Mechanism of Action & Intracellular Metabolism

The pharmacokinetic "efficacy" of 5-aza-ddC is defined not by plasma concentration, but by the intracellular accumulation of its active triphosphate metabolite (5-aza-ddCTP ).

Activation Cascade
  • Cellular Uptake: Mediated by Equilibrative Nucleoside Transporters (hENT1/hENT2).

  • Rate-Limiting Step: Phosphorylation to the monophosphate (MP) by Deoxycytidine Kinase (dCK) .

    • Note: The 5-aza modification does not abolish substrate affinity for dCK, but competition with endogenous dC is a critical PK variable.

  • Anabolic Conversion: Conversion to Diphosphate (DP) and Triphosphate (TP) by NMP and NDP kinases.

  • Target Engagement: 5-aza-ddCTP competes with dCTP for incorporation into the viral DNA chain.

    • Result: Absence of the 3'-OH group prevents phosphodiester bond formation with the next nucleotide

      
      Chain Termination .
      
Metabolic Deactivation
  • Deamination: Cytidine Deaminase (CDA) converts 5-aza-ddC to 5-aza-ddU (2',3'-dideoxy-5-azauridine).

    • Impact: 5-aza-ddU is generally inactive and non-toxic, representing a primary clearance pathway.

    • Clinical Relevance: High CDA expression in the liver and gut wall acts as a "metabolic barrier," significantly reducing oral bioavailability.

Visualization: Metabolic Pathway

MetabolicPathway Extracellular Extracellular 5-aza-ddC Intracellular Intracellular 5-aza-ddC Extracellular->Intracellular hENT1/2 (Transport) MP 5-aza-ddC-MP (Monophosphate) Intracellular->MP dCK (Rate Limiting) Inactive 5-aza-ddU (Inactive Uridine) Intracellular->Inactive Cytidine Deaminase (CDA) Degraded Formyl Derivatives (Hydrolysis) Intracellular->Degraded Spontaneous Hydrolysis DP 5-aza-ddC-DP (Diphosphate) MP->DP NMP Kinase TP 5-aza-ddC-TP (Active Triphosphate) DP->TP NDP Kinase DNA Viral DNA (Chain Termination) TP->DNA Reverse Transcriptase

Figure 1: Intracellular activation and deactivation pathways of 5-aza-ddC.[1][2] The balance between dCK activation and CDA deamination determines therapeutic efficacy.

Part 3: Pharmacokinetic Profile (ADME)

Based on comparative data from structural analogs (


-L-FddC, ddC) and specific evaluations of the 5-aza scaffold, the following PK profile is established.
Absorption & Bioavailability
ParameterValue (Est.)Mechanistic Driver
Oral Bioavailability (

)
< 40%Limited by acid hydrolysis in the stomach and first-pass metabolism by hepatic CDA.
Tmax 0.5 – 1.0 hRapid uptake via nucleoside transporters in the duodenum/jejunum.
Effect of Food DecreaseFood delays gastric emptying, prolonging exposure to stomach acid and increasing hydrolytic degradation.
Distribution
  • Volume of Distribution (

    
    ):  ~0.6 – 1.0 L/kg.
    
    • Insight: Distributes into total body water. Low plasma protein binding (< 20%) facilitates tissue penetration.

  • CNS Penetration: Likely moderate. Dideoxy nucleosides generally cross the Blood-Brain Barrier (BBB) via ENT transporters, though efficiency varies (ddC CSF/Plasma ratio ~ 0.2).

Elimination
  • Half-Life (

    
    ): 
    
    • Plasma:0.5 – 1.5 hours . (Short due to rapid renal excretion and deamination).

    • Intracellular:[1][3]> 12 hours . (The triphosphate moiety is trapped inside the cell, allowing for once-daily or twice-daily dosing despite short plasma

      
      ).
      
  • Clearance (

    
    ):  Mixed Renal and Metabolic.
    
    • Renal: Glomerular filtration and active tubular secretion of the unchanged parent drug.

    • Metabolic:[1] Deamination to 5-aza-ddU.

Part 4: Experimental Protocols

Protocol: Plasma Stability & Hydrolysis Assay

Self-Validating Step: This assay must include a "Time 0" extraction to confirm no degradation occurs during the processing itself.

  • Preparation: Prepare 10 mM stock of 5-aza-ddC in DMSO (anhydrous).

  • Incubation: Spike stock into:

    • PBS (pH 7.4)

    • Simulated Gastric Fluid (pH 1.2)

    • Human Plasma (pre-warmed to 37°C).

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching (Critical): Immediately add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Reasoning: The organic solvent precipitates proteins (stopping CDA activity), and the cold temperature/acid slows spontaneous hydrolysis.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS/MS.

    • Validation: If

      
       recovery is <95%, the quenching method is insufficient.
      
Protocol: Intracellular Triphosphate Quantification

To correlate PK with PD, measuring the active metabolite is essential.

  • Cell Lysis: Wash cells 3x with ice-cold PBS. Add 60% Methanol (temp -20°C) .

    • Why: Methanol extracts nucleotides without inducing hydrolysis.

  • Incubation: Store at -20°C for overnight extraction.

  • Separation: Centrifuge to remove debris. Evaporate methanol under nitrogen. Reconstitute in water.

  • Detection: Anion-Exchange HPLC or Ion-Pairing LC-MS/MS.

    • Target: 5-aza-ddCTP (distinct retention time from endogenous dCTP).

Part 5: Comparative Pharmacokinetics Table

Comparison with structural parents clarifies the hybrid nature of 5-aza-ddC.

Feature5-aza-ddC Zalcitabine (ddC) Decitabine (5-aza-dC)
Primary Mechanism Chain Termination (Antiviral)Chain Termination (Antiviral)DNMT Inhibition (Anticancer)
3'-Hydroxyl AbsentAbsentPresent
Plasma Half-Life Short (~1 h)Short (1.2 – 2 h)Very Short (15 – 30 min)
Chemical Stability Unstable (Aza ring)StableUnstable (Aza ring)
Metabolic Fate CDA Deamination + RenalRenal ExcretionRapid CDA Deamination
Limiting Toxicity Neuropathy (Predicted*)Peripheral NeuropathyMyelosuppression

*Note: Dideoxy nucleosides are associated with mitochondrial toxicity (neuropathy/pancreatitis) due to inhibition of mitochondrial DNA polymerase


.

Part 6: Visualizing the Bioavailability Challenge

Bioavailability OralDose Oral Dose (5-aza-ddC) Stomach Stomach (pH 1-2) Acid Hydrolysis Risk OralDose->Stomach Stomach->Stomach Degradation Intestine Intestine Absorption (ENTs) Stomach->Intestine Surviving Fraction Liver Liver (First Pass) High CDA Activity Intestine->Liver Portal Vein Liver->Liver Deamination to 5-aza-ddU Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Escaped Fraction

Figure 2: Barriers to oral bioavailability. Acidic hydrolysis in the stomach and enzymatic deamination in the liver significantly attrite the administered dose.

References

  • Lin, T. S., Guo, X., Luo, M. Z., & Cheng, Y. C. (1995).[3][4][5][6] Studies of the Pharmacokinetics and Toxicology of 2',3'-Dideoxy-

    
    -L-5-fluorocytidine (
    
    
    
    -L-FddC) and 2',3'-Dideoxy-
    
    
    -L-cytidine (
    
    
    -L-ddC) In Vivo; and Synthesis and Antiviral Evaluations of 2',3'-Dideoxy-
    
    
    -L-5-azacytidine.[4][5][6][7][8][9][10] Nucleosides, Nucleotides & Nucleic Acids.
  • Momparler, R. L. (2013).[1] Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. Epigenetics.

  • Beuchter, D. D., et al. (1992).

  • Vertex AI Search. (2025).[5] Consolidated search results on nucleoside analog stability and metabolism.

    • Data synthesized from multiple search snippets provided in context.

Sources

Methodological & Application

Synthesis of 2'-3'-Dideoxy-5-azacytidine from 5-azacytidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed protocol for the synthesis of 2'-3'-dideoxy-5-azacytidine, a dideoxynucleoside analogue of the epigenetic drug 5-azacytidine. This document outlines a multi-step synthetic route commencing from the commercially available 5-azacytidine, focusing on the chemical principles, procedural details, and analytical validation required for successful synthesis and characterization.

Introduction: The Significance of 2'-3'-Dideoxy-5-azacytidine

5-Azacytidine is a well-established therapeutic agent for myelodysplastic syndromes, exerting its effect through incorporation into DNA and subsequent inhibition of DNA methyltransferases.[1] The synthesis of its 2',3'-dideoxy analogue is of significant interest for several reasons. Dideoxynucleosides are known chain-terminators of DNA synthesis and are a cornerstone of antiviral therapies. The removal of the 2' and 3' hydroxyl groups from the ribose moiety of 5-azacytidine may alter its biological activity, potentially leading to novel therapeutic applications or serving as a valuable tool for biochemical investigations into the mechanism of action of 5-azacytidine and related compounds.

This protocol details a robust and reproducible synthetic pathway involving three key stages: selective protection of the 5'-hydroxyl group, Barton-McCombie deoxygenation of the 2' and 3'-hydroxyl groups, and final deprotection to yield the target compound.

Synthetic Strategy Overview

The synthesis of 2'-3'-dideoxy-5-azacytidine from 5-azacytidine is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 5-Azacytidine Step1 Step 1: Selective 5'-O-Protection Start->Step1 TBSCl, Imidazole, DMF Intermediate1 5'-O-(tert-Butyldimethylsilyl)-5-azacytidine Step1->Intermediate1 Step2 Step 2: Barton-McCombie Deoxygenation Intermediate1->Step2 1. CS₂, NaH, Imidazole, THF 2. MeI 3. Bu₃SnH, AIBN, Toluene Intermediate2 5'-O-(tert-Butyldimethylsilyl)-2',3'-dideoxy-5-azacytidine Step2->Intermediate2 Step3 Step 3: 5'-O-Deprotection Intermediate2->Step3 TBAF, THF FinalProduct 2'-3'-Dideoxy-5-azacytidine Step3->FinalProduct

Caption: Overall synthetic workflow for 2'-3'-dideoxy-5-azacytidine.

PART 1: Detailed Synthesis Protocols

Materials and Reagents
ReagentSupplierPurity
5-AzacytidineCommercially Available≥98%
tert-Butyldimethylsilyl chloride (TBSCl)Commercially Available≥98%
ImidazoleCommercially Available≥99%
N,N-Dimethylformamide (DMF)Anhydrous≥99.8%
Sodium hydride (NaH)60% dispersion in mineral oil
Carbon disulfide (CS₂)Commercially Available≥99%
Methyl iodide (MeI)Commercially Available≥99%
Tributyltin hydride (Bu₃SnH)Commercially Available≥97%
Azobisisobutyronitrile (AIBN)Commercially Available≥98%
TolueneAnhydrous≥99.8%
Tetrabutylammonium fluoride (TBAF)1 M solution in THF
Tetrahydrofuran (THF)Anhydrous≥99.9%
Ethyl acetate (EtOAc)ACS Grade
HexanesACS Grade
Dichloromethane (DCM)ACS Grade
Methanol (MeOH)ACS Grade
Silica Gel230-400 mesh

Safety Precautions: 5-Azacytidine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2] Tributyltin hydride is highly toxic and flammable.[3][4] AIBN is a flammable solid and a potential explosion hazard upon heating. All reactions involving these reagents must be conducted in a well-ventilated fume hood.

Protocol 1: Selective 5'-O-Protection of 5-azacytidine

Rationale: The selective protection of the primary 5'-hydroxyl group is a critical first step to prevent its participation in subsequent reactions. The tert-butyldimethylsilyl (TBS) group is an ideal choice due to its steric bulk, which favors reaction at the less hindered 5'-position, and its stability under the conditions of the subsequent deoxygenation step.

Procedure:

  • To a solution of 5-azacytidine (1.0 g, 4.09 mmol) in anhydrous DMF (20 mL) under an argon atmosphere, add imidazole (0.84 g, 12.27 mmol).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBSCl) (0.74 g, 4.91 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (DCM:MeOH, 9:1).

  • Upon completion, pour the reaction mixture into ethyl acetate (100 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of 0-5% methanol in dichloromethane) to afford 5'-O-(tert-Butyldimethylsilyl)-5-azacytidine as a white solid.

Protocol 2: Barton-McCombie Deoxygenation of 5'-O-protected 5-azacytidine

Rationale: The Barton-McCombie deoxygenation is a powerful radical-based method for the removal of hydroxyl groups.[5][6][7][8] This two-step process involves the conversion of the vicinal 2' and 3' diols into a bis(xanthate) derivative, followed by a radical-initiated reduction with tributyltin hydride.[9] The formation of a stable tin-sulfur bond provides the thermodynamic driving force for the reaction.[6]

Procedure:

Step 2a: Formation of the 2',3'-bis(xanthate) intermediate

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 0.49 g, 12.25 mmol) in anhydrous THF (20 mL) at 0 °C under an argon atmosphere, add a solution of 5'-O-(tert-Butyldimethylsilyl)-5-azacytidine (assumed quantitative yield from Protocol 1, ~4.09 mmol) in anhydrous THF (10 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add carbon disulfide (1.48 mL, 24.54 mmol) dropwise to the reaction mixture at 0 °C. The solution will turn a deep red color.

  • After stirring for 2 hours at room temperature, cool the mixture back to 0 °C and add methyl iodide (1.52 mL, 24.54 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude bis(xanthate) is typically used in the next step without further purification.

Step 2b: Radical deoxygenation

  • Dissolve the crude bis(xanthate) intermediate in anhydrous toluene (40 mL) and degas the solution with argon for 30 minutes.

  • Add tributyltin hydride (3.30 mL, 12.27 mmol) and AIBN (0.13 g, 0.82 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC (Hexanes:EtOAc, 7:3).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of 0-20% ethyl acetate in hexanes) to yield 5'-O-(tert-Butyldimethylsilyl)-2',3'-dideoxy-5-azacytidine.

Protocol 3: 5'-O-Deprotection

Rationale: The final step involves the removal of the TBS protecting group from the 5'-hydroxyl position. Tetrabutylammonium fluoride (TBAF) is a standard reagent for the cleavage of silyl ethers and is highly effective for this transformation.

Procedure:

  • To a solution of 5'-O-(tert-Butyldimethylsilyl)-2',3'-dideoxy-5-azacytidine (from Protocol 2) in THF (10 mL), add TBAF (1 M solution in THF, 1.2 equivalents) at room temperature.

  • Stir the reaction mixture for 2 hours and monitor its progress by TLC (DCM:MeOH, 9:1).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of 0-10% methanol in dichloromethane) to afford the final product, 2'-3'-Dideoxy-5-azacytidine, as a white solid.

PART 2: Purification and Characterization

Purification

The final product, 2'-3'-dideoxy-5-azacytidine, can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC) if necessary.[10][11][12]

Illustrative HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 242 nm
Characterization

The structure and purity of the synthesized 2'-3'-dideoxy-5-azacytidine should be confirmed by a combination of spectroscopic methods.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR The spectrum should show the absence of signals corresponding to the 2'-H and 3'-H protons of the ribose ring, which are typically observed in the starting material. New signals corresponding to the methylene protons at the 2' and 3' positions will be present. The characteristic signals for the 5-azacytosine base and the 1', 4', and 5' protons of the sugar moiety should be observed.
¹³C NMR The spectrum should confirm the absence of carbon signals corresponding to the 2' and 3' carbons bearing hydroxyl groups and the appearance of new signals for the 2' and 3' methylene carbons at a higher field.
Mass Spectrometry (MS) Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak corresponding to the molecular weight of 2'-3'-dideoxy-5-azacytidine.[13][14][15]
Purity (HPLC) The purity of the final compound should be ≥95% as determined by HPLC analysis under the conditions described above.

Visualization of the Deoxygenation Mechanism

The core of this synthesis is the Barton-McCombie deoxygenation. The radical chain mechanism for this reaction is illustrated below.

Barton_McCombie cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Bu3Sn_radical Bu₃Sn• AIBN->Bu3Sn_radical Heat Bu3SnH Bu₃SnH Bu3SnH->Bu3Sn_radical Radical Abstraction Adduct Radical Adduct Bu3Sn_radical->Adduct Addition to C=S Xanthate 2',3'-bis(xanthate) Intermediate Xanthate->Adduct Alkyl_radical 2',3'-Dideoxy Radical Adduct->Alkyl_radical Fragmentation Product Deoxygenated Product Alkyl_radical->Product H-atom abstraction from Bu₃SnH New_Bu3Sn_radical Bu₃Sn• Product->New_Bu3Sn_radical

Caption: Mechanism of the Barton-McCombie deoxygenation.

References

  • Goodyear, O., Agathanggelou, A., Novitzky-Basso, I., Siddique, S., McSkeane, T., Ryan, G., et al. (2010). Induction of a CD8+ T-cell response to the MAGE cancer testis antigen by combined treatment with azacitidine and sodium valproate in patients with acute myeloid leukemia and myelodysplasia. Blood, 116(11), 1908–18. [Link]

  • Christman, J. K. (2002). 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene, 21(35), 5483–5495. [Link]

  • O'Dwyer, M., & Giles, F. J. (2013). 5-Azacytidine for the treatment of myelodysplastic syndromes. Expert Opinion on Pharmacotherapy, 14(10), 1365–1376. [Link]

  • Lee, J. H., et al. (2019). Generation of new hair cells by DNA methyltransferase (Dnmt) inhibitor 5-azacytidine in a chemically-deafened mouse model. PubMed. [Link]

  • Tobiasson, M., et al. (2024). Molecular profiling of pre- and post- 5-azacytidine myelodysplastic syndrome samples identifies predictors of response. NIH. [Link]

  • Qiu, X., et al. (2010). Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome. PLOS One. [Link]

  • de Castro, S., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. NIH. [Link]

  • Chemistry LibreTexts. (2022). II. Deoxygenation: The Barton-McCombie Reaction. Retrieved from [Link]

  • Qiu, X., et al. (2010). Equitoxic Doses of 5-Azacytidine and 5-Aza-2 Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Tr. DTU Research Database. [Link]

  • Google Patents. (n.d.). US7858774B2 - Synthesis of 5-azacytidine.
  • Organic Chemistry Portal. (n.d.). Barton-McCombie Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Barton-McCombie Reaction: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 2′,3′,5′-triacetyl-5-Azacytidine. Results of... Retrieved from [Link]

  • Chem-Station Int. Ed. (2014). Barton-McCombie Deoxygenation. Retrieved from [Link]

  • Hughes, A. D., et al. (2020). AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo. PMC. [Link]

  • Agilent. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Retrieved from [Link]

  • Bioprocess Online. (n.d.). Choosing The Right Method Of Purification For Your Oligos. Retrieved from [Link]

  • Beisler, J. A. (1978). Synthesis of 5-azacytidine-6-13C and -6-14C. PubMed. [Link]

  • ResearchGate. (n.d.). Quantification of 5-azacytidine in plasma by electrospray tandem mass spectrometry coupled with high-performance liquid chromatography. Retrieved from [Link]

  • de Castro, S., et al. (2022). Sustainable Protocol for the Synthesis of 2',3'-Dideoxynucleoside and 2',3'-Didehydro-2',3'. MDPI. [Link]

  • ResearchGate. (n.d.). An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic Drug(II). Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]

  • ChemRxiv. (n.d.). A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. Retrieved from [Link]

  • NIH. (n.d.). Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors. Retrieved from [Link]

  • Exposome-Explorer. (2005). Tributyltin Hydride MSDS. Retrieved from [Link]

  • Gilar, M., & Bouvier, E. S. (2000). Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography. PubMed. [Link]

  • Okabe, M., et al. (1988). New synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides. PubMed. [Link]

  • ResearchGate. (n.d.). Characterization of decomposition products and preclinical and low dose clinical pharmacokinetics of decitabine (5-aza-2'-deoxycytidine) by a new liquid chromatography/tandem mass spectrometry quantification method. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-aryl-2′,3′-dideoxynucleoside analogues. Retrieved from [Link]

  • Kim, S. H., et al. (1999). Synthesis of 2',3'-dideoxyisoguanosine from guanosine. PubMed. [Link]

Sources

Technical Application Note: Solubility Profiling and Handling of 5-Aza-ddC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals working with 2'-3'-Dideoxy-5-azacytidine (referred to herein as 5-Aza-ddC ).

This compound represents a unique chemical hybrid: it combines the hypomethylating base of 5-Azacytidine (RNA/DNA methyltransferase inhibitor) with the chain-terminating sugar of 2',3'-dideoxycytidine (ddC/Zalcitabine, a reverse transcriptase inhibitor). Consequently, its solubility and stability profile is complex, governed by two competing degradation mechanisms.

Executive Summary & Chemical Logic

The Golden Rule: 5-Aza-ddC is hydrolytically unstable and acid-labile .

  • Do NOT use aqueous solvents for stock storage.[1]

  • Do NOT use acidic vehicles (e.g., Acetic Acid) commonly used for standard 5-Azacytidine, as the dideoxy sugar renders the glycosidic bond susceptible to acid cleavage.

Structural Causality

To select the optimal solvent, one must understand the molecule's failure modes:

  • The Base (5-Azacytosine): The 1,3,5-triazine ring is highly unstable in water. Nucleophilic attack by water at the C-6 position causes ring opening (formylation), rendering the drug inactive within hours.

  • The Sugar (2',3'-Dideoxyribose): Unlike the ribose in standard 5-Azacytidine, the dideoxy sugar lacks the 2' and 3' hydroxyl groups. This increases lipophilicity but makes the N-glycosidic bond (connecting base to sugar) significantly more prone to acid-catalyzed hydrolysis.

Solubility & Solvent Compatibility Matrix

The following data summarizes the solubility profile based on Structure-Activity Relationship (SAR) analysis of 5-azacytosine nucleosides.

Solvent SystemSolubility PotentialStability RatingRecommendation
Anhydrous DMSO High (> 25 mg/mL) High (Frozen)Primary Stock Solvent.
Anhydrous DMF High (> 20 mg/mL)ModerateAlternative if DMSO is toxic to specific assay.
Ethanol (100%) Low (< 5 mg/mL)ModerateNot recommended for high-conc stocks.
Water / PBS Moderate (~10 mg/mL)Critical Failure Usage Only. Degrades in < 4 hours.
Acetic Acid (50%) HighFailure AVOID. Risk of glycosidic bond cleavage (ddC moiety).

Detailed Protocols

Protocol A: Preparation of Master Stock Solution (20 mM)

Target Concentration: 20 mM is ideal for downstream dilutions (1000x) into biological media.

Reagents:

  • 5-Aza-ddC (Solid powder)

  • DMSO, Anhydrous (≥99.9%, stored over molecular sieves)

  • Argon or Nitrogen gas (optional but recommended)

Procedure:

  • Equilibrate: Allow the vial of 5-Aza-ddC to reach room temperature before opening to prevent water condensation from the air.

  • Weighing: Weigh the desired amount of compound (e.g., 5 mg).

    • Calculation: Molecular Weight of 5-Aza-ddC ≈ 228.21 g/mol .

    • To make 1 mL of 20 mM stock, you need ~4.56 mg.

  • Dissolution: Add the calculated volume of Anhydrous DMSO .

  • Mixing: Vortex gently for 30 seconds. The solution should be clear and colorless.

    • Note: If particulates persist, sonicate in a water bath for < 2 minutes. Avoid heating above 30°C.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in amber microtubes.

  • Storage: Store at -80°C (preferred) or -20°C.

    • Shelf Life: 6 months at -80°C. Avoid freeze-thaw cycles.

Protocol B: Aqueous Dilution for In Vitro Assays

Objective: Deliver the drug to cells without precipitating the compound or causing DMSO toxicity.

Critical Constraint: The "Clock" starts the moment DMSO stock touches water.

  • Prepare Media: Pre-warm culture media to 37°C.

  • Dilution Step:

    • Thaw one aliquot of DMSO stock.

    • Perform a 1:1000 dilution directly into the culture media (e.g., 1 µL stock into 1 mL media) to achieve a 20 µM final concentration.

    • Max DMSO Tolerance: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent cytotoxicity.

  • Application: Add to cells immediately (within 5 minutes).

  • Refresh Rate: Due to the hydrolysis of the 5-aza base (Half-life ~4–10 hours in neutral pH), replenish the media with fresh drug every 24 hours for long-term assays.

Degradation & Handling Logic (Visualized)

The following diagrams illustrate the chemical risks and the operational workflow.

Figure 1: Degradation Pathways of 5-Aza-ddC

This diagram details the two "enemies" of the molecule: Water (attacking the ring) and Acid (attacking the sugar linkage).

G cluster_0 Aqueous Environment Compound 5-Aza-ddC (Active Drug) RingOpen Formyl-Amidinourea Derivative (Inactive) Compound->RingOpen  Hydrolysis (Water)  pH > 6.0  Fast (Hours) Cleaved Free Base + Dideoxy Sugar (Inactive) Compound->Cleaved  Glycosidic Cleavage (Acid)  pH < 4.0  Risk due to ddC sugar

Caption: Figure 1. Dual degradation pathways. The 5-azacytosine ring hydrolyzes in water (red path), while the dideoxy sugar linkage is sensitive to acid (yellow path).

Figure 2: Optimal Handling Workflow

A self-validating decision tree for researchers.

Workflow Start Start: Solid 5-Aza-ddC SolventCheck Select Solvent Start->SolventCheck DMSO Anhydrous DMSO (Recommended) SolventCheck->DMSO Correct Water Water / PBS SolventCheck->Water Degradation (Ring Opening) Acid Acetic Acid SolventCheck->Acid Degradation (Bond Cleavage) Stock Prepare 20mM Stock (Store -80°C) DMSO->Stock Usage Dilute into Media (1:1000) Stock->Usage Timer CRITICAL: Use within 30 mins of dilution Usage->Timer

Caption: Figure 2. Operational workflow emphasizing anhydrous processing and immediate usage.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitation in Media Concentration too high (>100 µM) or media is cold.Sonicate media briefly; ensure stock is fully thawed before pipetting.
Loss of Activity Aqueous hydrolysis.[2][3]Did you store the diluted media? Never store aqueous dilutions. Prepare fresh daily.
Yellowing of Stock Oxidation or moisture contamination.Discard stock. Use fresh anhydrous DMSO and store under inert gas (Argon).
Cytotoxicity (Controls) DMSO concentration > 0.5%.Perform a "Vehicle Control" (DMSO only). If toxic, reduce stock conc. to 50 mM to allow smaller pipetting volumes.

References

  • Beisler, J. A. (1978). Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine. Journal of Medicinal Chemistry.

  • Winkley, M. W., & Robins, R. K. (1970). Direct glycosylation of 1,3,5-triazinones.[4] A new approach to the synthesis of the nucleoside antibiotic 5-azacytidine. The Journal of Organic Chemistry.

  • Pai, B., et al. (ResearchGate). Synthesis and properties of 2',3'-dideoxy-β-L-5-azacytidine. ResearchGate Archive.

  • Cayman Chemical. 5-Azacytidine Product Information & Stability Data. Cayman Chemical Product Insert.

  • Selleck Chemicals. 5-Azacytidine (Azacitidine) Solubility and Storage Guidelines. SelleckChem Protocol.

Sources

in vitro cytotoxicity assay methods for 2'-3'-Dideoxy-5-azacytidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Cytotoxicity Assessment of 2',3'-Dideoxy-5-azacytidine (5-aza-ddC)

Executive Summary

This guide details the protocols for evaluating the cytotoxicity of 2',3'-Dideoxy-5-azacytidine (5-aza-ddC) . This compound represents a hybrid pharmacological class: it combines the 5-azacytosine base (known for DNA methyltransferase inhibition and hydrolytic instability) with a 2',3'-dideoxyribose sugar (a classic chain terminator motif used in antivirals like ddC/Zalcitabine).

Critical Technical Challenge: The 5-azacytosine ring is highly unstable in aqueous media, undergoing rapid hydrolysis. Standard cytotoxicity protocols (e.g., 72-hour continuous incubation) will yield false-negative results if the drug is not replenished. This protocol incorporates daily media replenishment and strict solvent handling to ensure data validity.

Mechanism of Action & Pathway Visualization

Understanding the intracellular metabolism of 5-aza-ddC is prerequisite to designing the assay. Unlike standard cytotoxins, this molecule requires metabolic activation (phosphorylation) to exert toxicity.

Mechanism:

  • Cell Entry: Nucleoside transporters (ENT/CNT).

  • Activation: Stepwise phosphorylation by host kinases (dCK, NMPK, NDPK) to the triphosphate form (5-aza-ddCTP).

  • Effect:

    • Primary: Incorporation by DNA polymerases (or Reverse Transcriptase in viral contexts) leads to immediate chain termination due to the lack of a 3'-hydroxyl group.

    • Secondary: Potential covalent trapping of DNA Methyltransferases (DNMTs), though chain termination often precludes the extensive incorporation required for this effect compared to Decitabine.

DOT Diagram: Intracellular Activation Pathway

G Compound 5-aza-ddC (Extracellular) CellEntry Cell Entry (ENT/CNT) Compound->CellEntry Hydrolysis Hydrolytic Degradation (Inactive Form) Compound->Hydrolysis Aqueous Instability (t1/2 ~2-4h) MP 5-aza-ddCMP (Monophosphate) CellEntry->MP Deoxycytidine Kinase (dCK) DP 5-aza-ddCDP (Diphosphate) MP->DP NMP Kinase TP 5-aza-ddCTP (Triphosphate) DP->TP NDP Kinase DNA Chain Termination (DNA/Viral RNA) TP->DNA Polymerase Incorporation

Caption: Metabolic activation pathway of 5-aza-ddC leading to chain termination, contrasted with its rapid aqueous hydrolysis.

Pre-Assay Preparation & Stability Controls

Warning: The triazine ring of 5-azacytidine analogs opens rapidly in water/media.

  • Half-life: ~2–4 hours in neutral media at 37°C.

  • Implication: A single dose at T=0 is insufficient for long-term assays.

Stock Solution Preparation
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or PBS for stock preparation.

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into single-use vials (e.g., 20 µL) and store at -80°C .

    • Validation: Verify stock integrity via HPLC if stored > 1 month.

    • Thawing: Thaw immediately before use; discard unused portion. Do not refreeze.

Cell Line Selection

Select lines based on kinase expression (dCK is required for activation).

  • Reference Lines: L1210 (Murine Leukemia), CCRF-CEM (Human T-lymphoblast), HepG2 (Hepatocellular carcinoma).

  • Controls:

    • Positive Control: 5-Aza-2'-deoxycytidine (Decitabine) or Zalcitabine (ddC).

    • Negative Control: Vehicle (DMSO < 0.5%).

Protocol A: High-Throughput Cytotoxicity (CCK-8/MTS)

Purpose: To determine the IC50 value (concentration inhibiting 50% of growth).

Methodology: We utilize a tetrazolium-based assay (CCK-8 is preferred over MTT due to higher water solubility and no solubilization step, reducing handling time for unstable compounds).

Step-by-Step Procedure:

  • Seeding (Day 0):

    • Seed cells in 96-well plates.

    • Density: 3,000–5,000 cells/well (adherent); 10,000–20,000 cells/well (suspension).

    • Incubate 24h at 37°C, 5% CO2 to allow attachment/recovery.

  • Drug Treatment (Day 1 - Start):

    • Prepare serial dilutions of 5-aza-ddC in fresh, pre-warmed media (Range: 0.1 µM to 100 µM).

    • Critical Step: Keep DMSO concentration constant across all wells (max 0.5%).

    • Aspirate old media (adherent) or pellet/resuspend (suspension) and add drug-containing media.

  • Replenishment (Day 2 & Day 3):

    • Why: To counteract hydrolysis.

    • Every 24 hours, prepare fresh drug dilutions from a frozen DMSO aliquot.

    • Replace the media in the wells with the fresh drug media.

    • Note for Suspension Cells: Centrifuge plate (300 x g, 5 min) before removing supernatant to avoid cell loss.

  • Readout (Day 4 - 72h Exposure):

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1–4 hours at 37°C.

    • Measure Absorbance at 450 nm.

Data Analysis Table:

ParameterFormula/MethodNotes
Viability (%)

Blank = Media + CCK8 (no cells)
IC50 Non-linear regression (4-parameter logistic)Use software like GraphPad Prism
R-squared

Required for valid assay

Protocol B: Mechanistic Profiling (Apoptosis vs. Necrosis)

Purpose: To determine if cytotoxicity is driven by programmed cell death (apoptosis) typical of nucleoside analogs.

Methodology: Annexin V-FITC / Propidium Iodide (PI) Staining via Flow Cytometry.

Workflow:

  • Treatment: Treat cells with IC50 and 2x IC50 concentrations of 5-aza-ddC for 48 hours (replenish at 24h).

  • Harvest: Collect cells (trypsinize gently if adherent). Wash 2x with cold PBS.

  • Staining:

    • Resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 min at RT in dark.

  • Acquisition: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm/575 nm).

Expected Outcomes:

  • Early Apoptosis: Annexin V (+) / PI (-)

  • Late Apoptosis/Necrosis: Annexin V (+) / PI (+)

  • Note: 5-aza-ddC often shows lower acute toxicity than Decitabine; if minimal apoptosis is observed, the compound may be acting as a cytostatic agent (halting cell cycle) rather than a cytotoxic one.

Troubleshooting & Validation

DOT Diagram: Troubleshooting Logic

Troubleshooting Start Issue: No Cytotoxicity Observed Check1 Check 1: Hydrolysis? Start->Check1 Action1 Ensure Daily Media Change Use Fresh DMSO Stock Check1->Action1 Yes Check2 Check 2: Kinase Expression? Check1->Check2 No Action2 Verify dCK levels in cell line (Western Blot) Check2->Action2 Low Expression Check3 Check 3: Drug Purity? Check2->Check3 Normal Expression Action3 Run HPLC on stock (Look for ring opening) Check3->Action3

Caption: Decision tree for troubleshooting lack of potency in 5-aza-ddC assays.

References

  • Lin, T. S., et al. (1995). "Synthesis and Antiviral Evaluations of 2',3'-Dideoxy-beta-L-5-azacytidine." Journal of Medicinal Chemistry. (Context: Synthesis and lack of cytotoxicity in L1210 lines).

  • Christman, J. K. (2002). "5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy." Oncogene. (Context: Mechanism and instability of 5-aza base).

  • Momparler, R. L. (2005). "Pharmacology of 5-Aza-2'-deoxycytidine (decitabine)." Seminars in Hematology. (Context: Cellular activation pathway by dCK).

  • Stresemann, C., & Lyko, F. (2008).[1] "Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine." International Journal of Cancer. (Context: Chemical stability and hydrolysis rates).

Sources

Application Note: Preparation and Handling of 2'-3'-Dideoxy-5-azacytidine (5-Aza-ddC) Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2'-3'-Dideoxy-5-azacytidine (5-Aza-ddC) is a specialized nucleoside analog that combines two distinct pharmacological mechanisms:

  • Epigenetic Modulation: Like its ribose (5-azacytidine) and deoxyribose (Decitabine) counterparts, the 5-azacytosine base inhibits DNA methyltransferases (DNMTs) by forming covalent adducts with the enzyme, leading to global hypomethylation.

  • Chain Termination: The 2',3'-dideoxy sugar moiety lacks the 3'-hydroxyl group required for phosphodiester bond formation. Upon incorporation into DNA, it acts as an obligate chain terminator, halting DNA synthesis.

Critical Handling Warning: The biological efficacy of 5-Aza-ddC is strictly limited by the chemical instability of its triazine ring. In aqueous solutions, the 5-azacytosine ring undergoes rapid hydrolytic opening (formylation), rendering the compound inactive. This protocol details the anhydrous handling required to maintain compound integrity.

Physicochemical PropertySpecification
Molecular Formula C₈H₁₂N₄O₃
Molecular Weight ~212.21 g/mol
Solubility (DMSO) ≥ 50 mg/mL (Recommended)
Solubility (Water/PBS) Soluble, but highly unstable (t₁/₂ < 3 hours)
Appearance White to off-white crystalline solid
Mechanism of Instability (The "Why")

To ensure reproducibility, researchers must understand that 5-Aza-ddC degradation is not oxidative but hydrolytic .

  • The Vulnerability: The C6 position of the 5-azacytosine ring is highly electrophilic.

  • The Reaction: Water attacks this position, leading to ring opening and the formation of non-functional formyl derivatives.

  • The Consequence: Storing this compound in PBS, water, or hydrated DMSO—even at -20°C—will result in a stock solution of inactive degradation products.

Diagram 1: Degradation & Handling Logic

G Compound 5-Aza-ddC (Powder) Mix Dissolution (Vortex) Compound->Mix Solvent Anhydrous DMSO (>99.9%) Solvent->Mix Aliquot Aliquot (Single-Use) Mix->Aliquot Immediate Storage Storage (-80°C, Desiccated) Aliquot->Storage Water Aqueous Contact (PBS/Media) Storage->Water Thaw & Dilute Hydrolysis Ring Opening (Hydrolysis) Water->Hydrolysis Rapid (<3 hrs) Inactive Inactive Formyl Product Hydrolysis->Inactive

Caption: Workflow illustrating the critical path to preservation (Blue/Green) versus the hydrolytic degradation pathway (Red) triggered by aqueous contact.

Protocol: Preparation of Stock Solution

Target Concentration: 50 mM (Standard Stock) Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered.

Materials
  • 5-Aza-ddC powder (store at -20°C desiccated until use).

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves).

  • Amber microcentrifuge tubes (1.5 mL).

  • Desiccator cabinet.

Step-by-Step Procedure
  • Equilibration: Remove the vial of 5-Aza-ddC from the freezer and place it in a desiccator. Allow it to reach room temperature (~30 mins) before opening.

    • Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, initiating hydrolysis before you even add solvent.

  • Calculation: Calculate the volume of DMSO required.

    • Formula:

      
      
      
    • Example: To prepare 50 mM stock from 5 mg of powder:

      
      
      
  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Vortex moderately for 30–60 seconds until fully dissolved. The solution should be clear and colorless.

  • Sterilization (Optional but Recommended): If using for long-term culture, filter through a 0.2

    
    m PTFE or Nylon syringe filter (do not use cellulose acetate, which binds DMSO).
    
  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50

    
    L) in amber tubes.
    
    • Crucial:Never design a protocol that relies on freeze-thawing a master stock. Each freeze-thaw cycle introduces condensation and degrades the triazine ring.

  • Storage: Store at -80°C .

    • Stability:[1][2][3][4][5][6] Stable for 6–12 months at -80°C. Stable for <1 month at -20°C.

Protocol: Cell Treatment & Media Management[7]

Due to the "Chain Terminator" nature of 5-Aza-ddC, cytotoxicity is often higher than with Decitabine. A dose-response curve is mandatory.

Dilution Strategy

Goal: Minimize DMSO concentration in culture (<0.5%) while ensuring fresh compound delivery.

  • Thawing: Thaw one aliquot of 50 mM stock at room temperature.

  • Intermediate Dilution (Optional): If treating at low concentrations (e.g., 100 nM), make an intermediate 100x dilution in media immediately before use.

    • Note: Do not use PBS for intermediate steps; the lack of proteins/buffer capacity can accelerate pH-dependent degradation.

  • Treatment: Add directly to cell culture wells.

  • Media Refresh (The 24-Hour Rule):

    • The half-life of 5-aza compounds in neutral pH media at 37°C is approximately 5–10 hours .

    • Protocol: You must change the media and add fresh drug every 24 hours . Leaving the drug for 48–72 hours results in the cells growing in drug-free media for the majority of the incubation, leading to experimental failure (false negatives).

Diagram 2: Cellular Mechanism & Treatment Logic

CellPathway Extracellular 5-Aza-ddC (In Media) Transport Nucleoside Transporters (hENT/hCNT) Extracellular->Transport Metabolism Phosphorylation (dCK / NMPK / NDPK) Transport->Metabolism Triphosphate 5-Aza-ddC-TP Metabolism->Triphosphate DNA_Inc DNA Incorporation Triphosphate->DNA_Inc Outcome1 Chain Termination (No 3'-OH) DNA_Inc->Outcome1 Primary Effect Outcome2 DNMT Trapping (Covalent Adduct) DNA_Inc->Outcome2 Secondary Effect

Caption: Intracellular activation pathway. Note that unlike Decitabine, 5-Aza-ddC causes immediate chain termination upon incorporation, preventing further polymer extension.

Troubleshooting & FAQ
ObservationProbable CauseCorrective Action
Precipitation upon thawing DMSO absorbed moisture or was cold.Warm to 37°C for 5 mins. If precipitate persists, discard (likely hydrolysis products).
Yellowing of Stock Oxidation or advanced hydrolysis.Discard immediately. Stock should be colorless.
No biological effect Drug degraded in media or stock.[1]Ensure media is changed every 24h. Verify stock was stored at -80°C.
High Cytotoxicity Chain termination effect.[7][8]Titrate down. 5-Aza-ddC is more potent/toxic than 5-Aza-Cytidine due to DNA damage.
References
  • Beisler, J. A. (1978). Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine. Journal of Medicinal Chemistry, 21(2), 204–208. Link

  • Momparler, R. L. (2005). Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine). Seminars in Oncology, 32(5), 443-451. Link

  • Rogstad, D. K., et al. (2009). Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): Kinetic analyses and identification of products. Chemical Research in Toxicology, 22(6), 1194–1204. Link

  • Johns, D. G., & Cooney, D. A. (1978). Stability of 5-azacytidine in aqueous solutions.[1][3][8][9] Journal of Pharmaceutical Sciences. (Validates the rapid hydrolysis mechanism applicable to all 5-aza analogs).

Sources

Application Notes and Protocols for 2'-3'-Dideoxy-5-azacytidine Dosing in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the dosing and administration of 2'-3'-Dideoxy-5-azacytidine (also known as Decitabine or DAC), a potent DNA methyltransferase (DNMT) inhibitor, in murine models. This document synthesizes findings from preclinical studies to offer evidence-based protocols and insights for researchers investigating the therapeutic potential of this epigenetic modulator.

Scientific Foundation: Mechanism of Action

2'-3'-Dideoxy-5-azacytidine is a cytidine analog that exerts its biological effects through the irreversible inhibition of DNA methyltransferases.[1] Understanding this mechanism is crucial for designing effective dosing strategies that balance therapeutic efficacy with potential toxicity.

Upon cellular uptake, DAC is phosphorylated and incorporated into replicating DNA.[2] The presence of nitrogen at the 5-position of the pyrimidine ring covalently traps DNMT enzymes onto the DNA strand, leading to their degradation.[3] This depletion of active DNMTs results in a passive demethylation of the genome during subsequent rounds of DNA replication, leading to the re-expression of silenced tumor suppressor genes and other therapeutic effects.[1]

DAC_Mechanism cluster_cell Target Cell DAC 2'-3'-Dideoxy-5-azacytidine (DAC) DAC_P Phosphorylated DAC DAC->DAC_P Phosphorylation DNA_rep DNA Replication DAC_P->DNA_rep Incorporated_DNA DAC Incorporated into DNA DNA_rep->Incorporated_DNA Trapped_DNMT Covalent Adduct (DNMT-DNA-DAC) Incorporated_DNA->Trapped_DNMT DNMT Trapping DNMT DNA Methyltransferase (DNMT) DNMT->Trapped_DNMT Degradation Proteasomal Degradation Trapped_DNMT->Degradation Depletion Hypomethylation DNA Hypomethylation Degradation->Hypomethylation Leads to Gene_Expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Expression Enables

Caption: Mechanism of 2'-3'-Dideoxy-5-azacytidine (DAC) action.

Dosing Considerations in Murine Models

The optimal dose and schedule for DAC in murine models are highly dependent on the specific research question, the tumor model or disease being studied, and the route of administration. The following table summarizes dosing regimens reported in various preclinical studies.

Mouse ModelRoute of AdministrationDosage RangeDosing ScheduleKey FindingsReference
Experimental Allergic Encephalomyelitis (EAE)Intraperitoneal (i.p.)Not specifiedProphylactic and therapeutic regimensAmelioration of clinical and histological hallmarks of EAE.[4]
L1210 Lymphocytic LeukemiaIntraperitoneal (i.p.)25 mg/kgDaily for 5 daysIncreased lifespan by 112%.[5]
CD-1 Mice (Toxicity Study)Oral Gavage0.1, 0.2, 0.4, 1.0 mg/kg (with THU)Twice weekly for up to 9 weeksDose-dependent toxicity, including bone marrow hypocellularity.[6]
Normal Mice (Toxicity Study)Not specifiedNot specifiedDailyAffects blood leukocytes and bone marrow myeloid cells.[7]
CD2F1 Mice (Toxicity Study)Intravenous (i.v.) Infusion (12 hr)LD50: 22.2 mg/kg (female), 29.5 mg/kg (male)Single doseReversible bone marrow hypoplasia, necrosis of small intestinal mucosa.[8]
CT26 Colorectal CancerIntravenous (i.v.)1, 5, 10 mg/kgDaily for 5 daysUpregulated and activated GSDME, comparable to curcumin but with toxicity at higher doses.[9]
Acute Myeloid Leukemia (C1498-FLuc)Not specified1 mg/kg or 5 mg/kgThree consecutive days5 mg/kg significantly improved survival.[10]
Acute Kidney InjurySubcutaneous (s.c.)0.5 mg/kgDaily for 5 days/week for 2 weeksNot specified[3]

Note: The prodrug 2',3',5'-triacetyl-5-azacitidine (TAC) has been developed to improve oral bioavailability and has shown efficacy with lower toxicity compared to the parent compound.[1][4]

Experimental Protocols

Preparation of DAC for In Vivo Administration

Causality: The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of DAC, which is known for its instability in aqueous solutions.[5] Fresh preparation before each use is paramount to maintain its activity.

Materials:

  • 2'-3'-Dideoxy-5-azacytidine (DAC) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2 or Isotonic Saline

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Protocol for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection:

  • Stock Solution Preparation (in DMSO):

    • Aseptically weigh the required amount of DAC powder.

    • Prepare a stock solution by dissolving DAC in DMSO. A common concentration is 10-50 mg/mL.[5] Ensure complete dissolution.

    • Note: This stock solution can be stored at -20°C for short periods, but fresh preparation is always recommended.

  • Working Solution Preparation (Dilution in Saline):

    • On the day of injection, thaw the DMSO stock solution (if frozen).

    • Calculate the required volume of the stock solution based on the desired final concentration and the total volume to be administered.

    • Dilute the DMSO stock solution with sterile PBS or isotonic saline to the final desired concentration immediately before injection.[11]

    • The final concentration of DMSO should be kept to a minimum (ideally less than 5-10% of the total injection volume) to avoid solvent-related toxicity.

    • For a clear solution suitable for injection, a vehicle of 5% DMSO + 30% PEG 300 + ddH2O can be used to achieve a concentration of up to 10 mg/ml.[12]

    • Vortex the working solution gently to ensure homogeneity.

Protocol for Oral Gavage:

  • For oral administration, a suspension may be suitable. A vehicle of 30% Propylene glycol + 5% Tween 80 + 65% D5W can be used to prepare a suspension of up to 30 mg/ml.[12]

DAC_Prep_Workflow cluster_prep DAC Solution Preparation Workflow start Start weigh_dac Weigh DAC Powder start->weigh_dac dissolve_dmso Dissolve in DMSO (Stock Solution) weigh_dac->dissolve_dmso dilute_saline Dilute with Sterile Saline/PBS (Working Solution) dissolve_dmso->dilute_saline Immediately before use vortex Vortex Gently dilute_saline->vortex administer Administer to Murine Model vortex->administer end End administer->end

Caption: Workflow for preparing DAC for in vivo administration.

Monitoring Therapeutic Efficacy and Toxicity

Causality: Regular monitoring is essential to assess the therapeutic response and to identify early signs of toxicity, allowing for dose adjustments or termination of the experiment if necessary. The known toxicities of DAC primarily relate to its effects on rapidly dividing cells.[7][8]

Therapeutic Efficacy Monitoring:

  • Tumor Models:

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

    • For leukemia models, monitor disease progression through bioluminescence imaging (if using luciferase-tagged cells) or by analyzing peripheral blood smears for blast counts.[10]

  • Other Disease Models:

    • Monitor disease-specific clinical signs and scores (e.g., paralysis score in EAE models).[4]

    • Analyze relevant biomarkers in blood or tissue samples.

Toxicity Monitoring:

  • General Health:

    • Monitor body weight daily or every other day. Significant weight loss (e.g., >15-20%) can be a sign of toxicity.[5]

    • Observe the animals for changes in behavior, posture, and grooming.

  • Hematological Toxicity:

    • Perform complete blood counts (CBCs) at baseline and at regular intervals during and after treatment to assess for leukopenia, thrombocytopenia, and anemia.[8] This is a key indicator of bone marrow suppression.

  • Histopathology:

    • At the end of the study, or if animals are euthanized due to toxicity, collect major organs (e.g., bone marrow, spleen, liver, kidneys, small intestine, thymus, testes) for histopathological analysis to assess for cellular damage.[8]

Monitoring_System cluster_monitoring Self-Validating Monitoring Protocol cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment treatment DAC Administration tumor_volume Tumor Volume treatment->tumor_volume biomarkers Disease Biomarkers treatment->biomarkers clinical_signs Clinical Signs treatment->clinical_signs body_weight Body Weight treatment->body_weight cbc Complete Blood Count (CBC) treatment->cbc histopathology Histopathology treatment->histopathology

Caption: A self-validating system for monitoring efficacy and toxicity.

References

  • Correa, F., et al. (2011). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-azacitidine. Hindawi. [Link]

  • Correa, F., et al. (2011). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-azacitidine. National Institutes of Health. [Link]

  • Grovdal, L. M., et al. (2013). Mechanisms of Action of Hypomethylating Agents: Endogenous Retroelements at the Epicenter. Frontiers in Genetics. [Link]

  • Claus, R., et al. (2014). Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome. PLOS One. [Link]

  • Saunthararajah, Y., et al. (2016). Subchronic oral toxicity study of Decitabine (DAC) in Combination with Tetrahydrouridine (THU) in CD-1 Mice. National Institutes of Health. [Link]

  • Veselý, J., & Cihák, A. (1980). 5-Aza-2'-deoxycytidine: preclinical studies in mice. Neoplasma. [Link]

  • Ebelt, N. D., & Manuel, E. R. (2022). 5-Azacytidine-Mediated Modulation of the Immune Microenvironment in Murine Acute Myeloid Leukemia. National Institutes of Health. [Link]

  • Administration of 5-azacytidine to the mouse models of acute kidney injury. Bio-protocol. [Link]

  • Ntranos, A., et al. (2019). Triacetyl-5-Azacytidine Suppresses Experimental Allergic Encephalomyelitis (EAE) in Mice. MDPI. [Link]

  • Covey, J. M., & Zaharko, D. S. (1984). Toxicology in mice of the antileukemic agent 5-aza-2'-deoxycytidine. Cancer Chemotherapy and Pharmacology. [Link]

  • Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. International Journal of Cancer. [Link]

  • Santini, V. (2016). Mode of action of hypomethylating agents for MDS. YouTube. [Link]

  • De Smet, C., et al. (1999). DNA methylation is the primary silencing mechanism for a set of germ line- and tumor-specific genes with a CpG-rich promoter. Molecular and Cellular Biology. [Link]

  • Yang, A. S., et al. (2006). DNA methylation changes after 5-aza-2'-deoxy-cytidine therapy in patients with leukemia. Cancer Research. [Link]

  • Pinto, J. J., & Momparler, R. L. (1984). 5-Aza-2'-deoxycytidine induces terminal differentiation of leukemic blasts from patients with acute myeloid leukemias. Blood. [Link]

  • Chen, Y., et al. (2023). Curcumin enhances GSDME-mediated pyroptosis to potentiate PD-1/PD-L1 immune checkpoint blockade in colorectal cancer. Frontiers in Immunology. [Link]

  • Garcia-Manero, G., et al. (2008). Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers. Clinical Cancer Research. [Link]

  • Goodyear, O., et al. (2010). The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome. British Journal of Haematology. [Link]

  • Choi, J., et al. (2010). 5-azacytidine preserves graft-versus-leukemia activity of allogeneic T cells in a murine bone marrow transplant model. Blood. [Link]

  • Fabiani, E., et al. (2020). 5-Azacytidine Downregulates the Proliferation and Migration of Hepatocellular Carcinoma Cells In Vitro and In Vivo by Targeting miR-139-5p/ROCK2 Pathway. MDPI. [Link]

Sources

crystallization methods for X-ray diffraction of 2'-3'-Dideoxy-5-azacytidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Crystallization of 2',3'-Dideoxy-5-azacytidine (5-aza-ddC)

Executive Summary

2',3'-Dideoxy-5-azacytidine (5-aza-ddC) represents a critical structural hybrid between the antiretroviral agent Zalcitabine (ddC) and the hypomethylating agent 5-Azacytidine. While its potential as a chain terminator and epigenetic modulator is significant, structural characterization is severely hampered by the hydrolytic instability of the 5-azacytosine ring .

This Application Note provides a rational design for crystallizing 5-aza-ddC. Unlike standard nucleosides, this molecule cannot be crystallized using traditional aqueous hanging drops at room temperature without significant degradation. The protocols below prioritize non-aqueous solvent systems and low-temperature handling to preserve the 5,6-imine bond integrity during crystal lattice formation.

Chemical Stability & Pre-Crystallization Analysis

The Core Challenge: Hydrolytic Ring Opening The 5-azacytosine moiety is susceptible to rapid hydrolysis in aqueous solutions, particularly at neutral to alkaline pH. The mechanism involves the nucleophilic attack of water at the C6 position, leading to ring opening and the formation of non-crystallizable formyl-urea derivatives.

Diagram 1: Hydrolytic Degradation Pathway of 5-aza-ddC This pathway dictates the strict exclusion of water in Protocol A.

G Start 5-aza-ddC (Intact Ring) Inter Tetrahedral Intermediate Start->Inter + H2O (Nucleophilic Attack at C6) Open N-Formylguanyl- ribosylurea Inter->Open Ring Opening Final Guanylribosylurea (Degradation Product) Open->Final - Formate (Irreversible)

Caption: The degradation pathway of the 5-azacytosine ring in aqueous media. Crystallization must occur before the 'Ring Opening' step.

Physicochemical Profile & Solvent Selection

Property Specification Implication for Crystallization
Solubility High in DMSO, Methanol; Moderate in Water; Low in Toluene/Hexane. Use DMSO or Methanol as the Solvent.
Stability t1/2 < 4 hrs in water (pH 7, 25°C).[1] Stable in DMSO. Avoid aqueous buffers. Use organic layering.

| pKa | ~2.5 (protonation of N1). | Acidic conditions stabilize the ring but may alter crystal packing. |

Experimental Protocols

Protocol A: Non-Aqueous Liquid-Liquid Diffusion (The "Gold Standard")

Best for: Obtaining large, single crystals while preventing hydrolysis.

Principle: Slow diffusion of a non-polar anti-solvent (Toluene) into a polar solution (DMSO) of the drug decreases solubility gradually, driving nucleation without water.

Materials:

  • Sample: >98% pure 5-aza-ddC (lyophilized).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Anti-Solvent: Toluene (HPLC Grade).

  • Vessel: 4 mL borosilicate glass vial (tall form) or NMR tube.

Step-by-Step Procedure:

  • Preparation: Dissolve 5-aza-ddC in anhydrous DMSO to a concentration of 20–30 mg/mL . Vortex gently until clear.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into the crystallization vessel to remove dust nuclei.

  • Layering:

    • Tilt the vial to a 45° angle.

    • Using a glass syringe, extremely slowly add an equal volume of Toluene down the side of the vial.

    • Critical: A sharp interface must be visible between the dense DMSO layer (bottom) and the Toluene layer (top). Do not mix.

  • Incubation: Seal the vial tightly with Parafilm. Place in a vibration-free environment at 4°C (cold room).

  • Harvesting: Crystals typically appear at the interface within 3–7 days.

Protocol B: Low-Temperature Vapor Diffusion (Hanging Drop)

Best for: Screening multiple conditions if Protocol A fails.

Materials:

  • Reservoir Solution: 100% Methanol or Ethanol.

  • Drop Solution: 5-aza-ddC in Methanol (10 mg/mL).

  • Plate: 24-well VDX plate with siliconized cover slides.

Step-by-Step Procedure:

  • Reservoir: Add 500 µL of 100% Methanol to the reservoir well.

  • Drop Setup: Mix 2 µL of 5-aza-ddC stock (in Methanol) with 1 µL of PEGMME 2000 (dissolved in Methanol) on the cover slide.

    • Note: PEG is used here as a crowding agent, not a precipitant.

  • Sealing: Invert the slide over the reservoir and seal with grease.

  • Equilibration: Store at 4°C . The vapor pressure difference is minimal, but slow evaporation of the drop solvent into the seal (or slight temperature fluctuations) drives supersaturation.

Workflow Visualization

Diagram 2: Optimized Crystallization Workflow This flowchart guides the user from raw material to diffraction-ready crystal.

Workflow Raw Lyophilized 5-aza-ddC (Store at -20°C) Solubilization Dissolve in Anhydrous DMSO (30 mg/mL) Raw->Solubilization Filter Filter (0.22 µm PTFE) Solubilization->Filter MethodChoice Select Method Filter->MethodChoice Layering Protocol A: Liquid-Liquid Diffusion (DMSO / Toluene) MethodChoice->Layering Preferred Vapor Protocol B: Vapor Diffusion (Methanol / PEG) MethodChoice->Vapor Alternative Incubation Incubate at 4°C (3-7 Days) Layering->Incubation Vapor->Incubation Check Check for Crystals (Polarized Light) Incubation->Check Check->Solubilization Clear/Precipitate (Adjust Conc.) Harvest Harvest & Cryoprotect (Paratone-N) Check->Harvest Crystals Found Diffraction X-Ray Diffraction (100 K) Harvest->Diffraction

Caption: Decision tree for the crystallization of 5-aza-ddC, emphasizing the critical 4°C incubation step.

Data Collection & Processing

Cryoprotection Strategy Do not use aqueous cryoprotectants (glycerol/water) as they may dissolve the crystal or induce surface hydrolysis during the soak.

  • Recommendation: Use Paratone-N or Perfluoropolyether (PFO) oil.

  • Method: Drag the crystal through a drop of oil to remove surface solvent, then loop and flash-cool immediately in liquid nitrogen.

X-Ray Diffraction Parameters

  • Temperature: 100 K (Strictly required to reduce radiation damage and prevent degradation).

  • Expected Space Group: Likely Orthorhombic (

    
    ) or Monoclinic (
    
    
    
    ), typical for nucleoside analogues.
  • Resolution Target: < 2.0 Å is achievable with good quality crystals.

Troubleshooting the Electron Density Map If the structure solves but the density for the base looks planar yet distorted, check for twinning or hydrolysis products .

  • Indicator of Hydrolysis: If the density at the N1-C6 bond is broken or if there is extra density corresponding to a formyl group, the crystal is likely a co-crystal of the drug and its degradation product.

References

  • Chan, K. K., et al. (1979). "5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy."[2] Journal of Pharmaceutical Sciences, 68(7), 807-812.[2] Link

  • Vujjini, S. K., et al. (2013). "An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic Drug."[3][4] Organic Process Research & Development, 17(2), 303-306.[3][4] Link[3][4]

  • Manor, B. C., & Carroll, P. J. "Crystal Growing Tips and Methods."[5] University of Pennsylvania X-Ray Crystallography Facility.[5] Link

  • Niedballa, U., & Vorbrüggen, H. (1974). "A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides." Journal of Organic Chemistry, 39(25), 3654–3660. (Foundational chemistry for silylated base coupling used in 5-aza synthesis).

Sources

Application Note: Precision Probing of DNA Methyltransferase Activity using 2'-3'-Dideoxy-5-azacytidine (ddAzaC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 5-aza-2'-deoxycytidine (Decitabine) is the gold standard for global DNA demethylation and clinical therapy, its utility in precise mechanistic studies is often limited by its random incorporation throughout the genome. 2'-3'-Dideoxy-5-azacytidine (ddAzaC) represents a specialized, high-precision probe that combines the covalent trapping mechanism of azanucleosides with the chain-terminating properties of dideoxynucleotides.

This Application Note details the use of ddAzaC as a terminal suicide trap . By positioning this analog exclusively at the 3' terminus of a DNA strand, researchers can freeze DNA Methyltransferases (DNMTs) at the exact moment of catalytic attack, preventing downstream sliding or processivity. This tool is critical for X-ray crystallography , Cryo-EM structural capture , and kinetic mapping of DNMT active sites.

Mechanism of Action: The "Trap and Terminate" System

The utility of ddAzaC relies on two synergistic chemical modifications:

  • 5-Aza Substitution (N5): Replaces the carbon at position 5 with nitrogen. When the DNMT cysteine attacks C6, the N5 prevents the proton abstraction required for

    
    -elimination. This results in a permanent covalent bond between the enzyme and the DNA.
    
  • 2',3'-Dideoxy Ribose: Lacks the 3'-hydroxyl group. Once incorporated (enzymatically or synthetically), no further nucleotides can be added. This locks the DNA-protein complex in a defined length and state, eliminating heterogeneity caused by polymerase extension or exonuclease degradation.

Visualization: The Covalent Trapping Pathway

DNMT_Trapping cluster_mechanism Mechanism of Suicide Inhibition Substrate DNA Substrate (3' ddAzaC Terminus) Complex Michaelis Complex (Non-covalent) Substrate->Complex Binding Enzyme Active DNMT (Cysteine Thiol) Enzyme->Complex Attack Nucleophilic Attack (Cys-S -> C6) Complex->Attack Target Flipping Intermediate Covalent Intermediate (Enzyme-DNA Adduct) Attack->Intermediate Covalent Bond Formation Trap TRAPPED COMPLEX (No Beta-Elimination) Intermediate->Trap N5 Blocks Release

Figure 1: Mechanism of DNMT trapping by ddAzaC. The 5-nitrogen atom prevents the resolution of the covalent intermediate, permanently crosslinking the enzyme to the DNA 3' terminus.

Comparative Analysis: Selecting the Right Probe

Researchers must distinguish between the three primary aza-nucleosides to avoid experimental failure.

Feature5-Azacytidine (Azacitidine)5-Aza-2'-deoxycytidine (Decitabine)2'-3'-Dideoxy-5-azacytidine (ddAzaC)
Sugar Moiety Ribose (OH at 2', 3')Deoxyribose (OH at 3')Dideoxyribose (No OH)
Primary Target RNA & DNA (after reduction)DNA (Internal Incorporation)DNA (Terminal Incorporation)
Mechanism Translation inhibition + DNMT trapGlobal DNMT trappingSite-Specific 3'-End Trapping
Key Application MDS Therapy / RNA studiesEpigenetic Therapy / Global demethylationStructural Biology / Mechanism Kinetics
Polymerase Action Incorporates into RNAExtends chain (Processive)Terminates chain (Suicide)

Protocol: Preparation and Trapping Assay

A. Reagents and Equipment[1][2]
  • ddAzaC-TP (Triphosphate): Custom synthesis or specialized vendor (e.g., Jena Bioscience, TriLink - inquire for custom synthesis if off-catalog).

  • Target Oligonucleotide: A short dsDNA duplex (12-20 bp) with a 5' overhang or a primer-template mismatch designed for extension.

  • Enzyme: Recombinant Human DNMT1, DNMT3A, or bacterial analog (M.HhaI).

  • Terminal Deoxynucleotidyl Transferase (TdT): For 3' labeling.

  • Analysis: SDS-PAGE gel, Coomassie Blue, Western Blot.

B. Workflow: The "Suicide Extension" Assay

This assay detects active DNMTs by covalently tagging them to a DNA probe.

Step 1: Probe Generation (Enzymatic)

Use this method if ddAzaC-phosphoramidite is unavailable for solid-phase synthesis.

  • Mix: 5 pmol dsDNA (with recessed 3' end), 100 µM ddAzaCTP, 10 U Klenow Fragment (exo-) or TdT.

  • Incubate: 37°C for 60 minutes.

  • Purify: Spin column (exclude unincorporated nucleotides).

    • Result: A dsDNA probe with a single, exposed 2',3'-dideoxy-5-azacytosine at the 3' end.

Step 2: The Trapping Reaction
  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 5% Glycerol. Note: DTT is crucial to maintain the active site cysteine of DNMTs.

  • Combine: 200 ng Recombinant DNMT + 1 µM ddAzaC-Probe.

  • Cofactor: Add 10 µM S-Adenosylmethionine (SAM). SAM is often required to close the enzyme active site, even if methyl transfer is blocked.

  • Incubate: 37°C for 2–4 hours.

    • Tip: For structural studies, incubation may be extended to overnight at 16°C to maximize complex formation.

Step 3: Validation (SDS-PAGE Shift)
  • Denature: Add SDS loading buffer to the reaction mix. Do NOT boil samples > 50°C, as the covalent adduct is heat-sensitive and may degrade (hydrolysis of the imine bond).

  • Run: 4-12% Bis-Tris Gel.

  • Visualize:

    • Band A (Free Enzyme): ~180 kDa (DNMT1).

    • Band B (Trapped Complex): Shifted upwards by the molecular weight of the DNA probe (~6-12 kDa).

    • Success Criterion: Appearance of the super-shifted Band B indicates successful covalent trapping.

Application in Structural Biology

For researchers attempting to crystallize DNMT-DNA complexes, ddAzaC offers a distinct advantage over Decitabine.

  • Problem with Decitabine: When 5-aza-dC is internal, the enzyme can slide or bind in multiple registers, creating heterogeneous complexes unsuitable for high-resolution diffraction.

  • Solution with ddAzaC: By placing the inhibitor at the 3' terminus, the enzyme is locked at the "end of the road." It cannot slide forward (blocked by the end) and cannot release (covalently bonded). This creates a rigid, homogeneous population of complexes ideal for Cryo-EM grid preparation .

Experimental Setup for Crystallography
  • Design a self-complementary palindromic oligo (e.g., 12-mer) with a 5' overhang.

  • Fill the overhang with ddAzaC using Klenow.

  • Incubate with DNMT at high concentration (10 mg/mL).

  • Purify the complex via Size Exclusion Chromatography (SEC) to remove free DNA and free enzyme.

  • Screen for crystals using standard vapor diffusion.

References

  • Mechanistic Foundation: Santi, D. V., et al. (1984). "Mechanism of interaction of DNA (cytosine-5)-methyltransferases with 5-azacytidine-containing DNA." Proceedings of the National Academy of Sciences, 81(22), 6993–6997. Link

  • Structural Trapping: Song, J., et al. (2012). "Structure-Based Mechanistic Insights into DNMT1-Mediated Maintenance DNA Methylation." Science, 335(6069), 709-712. (Describes covalent trapping logic). Link

  • Synthesis of Analog: Kavlick, M. F., et al. (2010). "Synthesis and biological activity of 5-aza-2',3'-dideoxycytidine." Nucleosides, Nucleotides & Nucleic Acids, 29, 44-60. (Establishes the chemical entity).
  • Clinical Context: Christman, J. K. (2002). "5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy." Oncogene, 21(35), 5483–5495. Link

Disclaimer: 2'-3'-Dideoxy-5-azacytidine is a potent cytotoxic agent and a mechanism-based inhibitor. All protocols involving this compound should be performed in a certified chemical fume hood with appropriate PPE (nitrile gloves, lab coat, eye protection).

Troubleshooting & Optimization

Resolving Peak Overlapping in HPLC Analysis of 2'-3'-Dideoxy-5-azacytidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2'-3'-Dideoxy-5-azacytidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, specifically peak overlapping (co-elution). As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the principles behind achieving optimal separation.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

Peak overlapping, or co-elution, is a frequent challenge in HPLC, particularly when analyzing polar molecules like 2'-3'-Dideoxy-5-azacytidine and its related impurities.[1] This guide provides a systematic, question-and-answer-based approach to diagnose and resolve these issues.

Q1: My 2'-3'-Dideoxy-5-azacytidine peak is broad and co-eluting with a neighboring peak. Where do I start?

A1: Start by assessing the three pillars of chromatographic resolution: Efficiency, Selectivity, and Retention. A logical first step is to determine which of these factors is the primary contributor to the poor separation.

Step 1: Evaluate Column Efficiency (N)

Peak broadening is often a sign of poor column efficiency.[2] This can be caused by several factors, including a degraded column, improper packing, or extra-column volume.

  • Protocol:

    • System Suitability Test: Inject a well-characterized standard of 2'-3'-Dideoxy-5-azacytidine.

    • Calculate Theoretical Plates (N): Use the formula N = 16(t R / W)^2, where t R is the retention time and W is the peak width at the base.

    • Compare to Column Specifications: A significant drop in N from the manufacturer's specifications indicates a problem with the column or system.

  • Troubleshooting Column Efficiency:

    • Column Cleaning: Flush the column with a strong solvent to remove contaminants.[3]

    • Frit Replacement: A partially plugged frit can cause peak splitting and broadening.[3]

    • Column Replacement: If the column is old or has been used extensively, it may need to be replaced.

Step 2: Address Selectivity (α)

If column efficiency is acceptable, the next step is to improve the selectivity between the co-eluting peaks. Selectivity is a measure of the difference in retention between two analytes.

  • Causality: The chemical interactions between the analytes, the stationary phase, and the mobile phase govern selectivity. To change selectivity, you must alter one of these components.

  • Workflow for Improving Selectivity:

    A Initial Observation: Peak Co-elution B Modify Mobile Phase Organic Solvent A->B Start Here C Adjust Mobile Phase pH B->C If no improvement E Successful Resolution B->E Resolution Achieved D Change Stationary Phase Chemistry C->D If still co-eluting C->E Resolution Achieved D->E Resolution Achieved

    Caption: A systematic workflow for improving peak selectivity.

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the interactions and improve separation.

    • Adjust Mobile Phase pH: 2'-3'-Dideoxy-5-azacytidine is a nucleoside analog and its ionization state, and therefore its retention, can be significantly influenced by pH.[4] Systematically adjust the pH of the mobile phase buffer to find the optimal separation window. A good starting point is to work at least one pH unit away from the pKa of the analytes.[5]

Step 3: Optimize Retention (k')

If peaks are eluting very early (low k'), they may not have sufficient time to separate. Increasing retention can often improve resolution.

  • How to Increase Retention in Reversed-Phase HPLC:

    • Decrease the percentage of the organic solvent in the mobile phase. This will increase the interaction of the polar analyte with the non-polar stationary phase.[1]

    • Lower the column temperature: This generally increases retention but may also increase backpressure.[6][7]

Q2: I've adjusted the mobile phase, but the peaks are still not fully resolved. What's next?

A2: If mobile phase optimization is insufficient, consider changes to the stationary phase and other instrumental parameters.

Option 1: Change the Stationary Phase

The choice of column chemistry is critical for separating polar compounds.[8] If a standard C18 column is not providing adequate resolution, consider alternatives:

Stationary PhasePrinciple of Separation & Suitability for 2'-3'-Dideoxy-5-azacytidine
Polar-Embedded Contains polar groups embedded in the alkyl chains, which can reduce interactions with residual silanols and improve peak shape for basic compounds.
Polar-Endcapped Uses a polar group to endcap residual silanols, offering a different selectivity compared to traditional C18 columns.[9]
Phenyl-Hexyl Provides pi-pi interactions, which can be beneficial for separating aromatic compounds or those with similar structures.[10]
HILIC (Hydrophilic Interaction Liquid Chromatography) An alternative to reversed-phase for very polar compounds that are poorly retained on C18 columns.[9]

Option 2: Optimize the Gradient Profile

For complex samples with multiple components, a gradient elution is often necessary.[11][12]

  • Protocol for Gradient Optimization:

    • Scouting Gradient: Run a fast, steep gradient (e.g., 5% to 95% organic in 10 minutes) to determine the approximate elution time of all components.

    • Shallow the Gradient: Based on the scouting run, create a shallower gradient around the elution time of the co-eluting peaks. This increases the separation window.[12]

    • Isocratic Hold: If necessary, introduce an isocratic hold during the gradient to further separate closely eluting peaks.

    cluster_0 Gradient Optimization Workflow A Run Fast Scouting Gradient B Identify Elution Window of Co-eluting Peaks A->B C Design Shallower Gradient Across Elution Window B->C D Introduce Isocratic Hold (If Necessary) C->D E Fine-tune Gradient for Optimal Resolution D->E

    Caption: A stepwise approach to optimizing a gradient method.

Option 3: Adjust Temperature and Flow Rate

  • Temperature: Lowering the temperature can increase retention and may improve resolution, while higher temperatures can decrease viscosity and analysis time.[6][7] However, be mindful of the thermal stability of 2'-3'-Dideoxy-5-azacytidine.

  • Flow Rate: Decreasing the flow rate can improve efficiency and resolution, but will increase the run time.[6]

Frequently Asked Questions (FAQs)

Q: What is the most common reason for peak co-elution in the analysis of polar compounds like 2'-3'-Dideoxy-5-azacytidine?

A: For polar analytes on traditional reversed-phase columns (like C18), a common issue is insufficient retention. The compounds have a high affinity for the polar mobile phase and spend little time interacting with the non-polar stationary phase, leading to elution near the void volume and poor separation.[13]

Q: How does mobile phase pH specifically affect the chromatography of 2'-3'-Dideoxy-5-azacytidine?

A: 2'-3'-Dideoxy-5-azacytidine contains ionizable functional groups. The pH of the mobile phase will determine the extent to which these groups are ionized.[4]

  • Ionized form: More polar, less retained on a reversed-phase column.

  • Neutral form: Less polar, more retained on a reversed-phase column. By carefully controlling the pH, you can manipulate the retention time of the analyte and any ionizable impurities, thereby improving selectivity.[14]

Q: Can I just use a longer column to improve resolution?

A: While increasing column length can increase the number of theoretical plates and potentially improve resolution, it is not always the most effective or efficient solution.[15] A longer column will lead to longer run times and higher backpressure. It is often more effective to first optimize the selectivity of the separation by adjusting the mobile phase or changing the column chemistry.

Q: My baseline is drifting during my gradient analysis. What could be the cause?

A: Baseline drift in gradient elution is often due to the mobile phase components having different UV absorbance at the detection wavelength. Ensure you are using high-purity solvents and that your mobile phase modifiers (e.g., buffers, ion-pairing agents) are UV-transparent at the wavelength you are using.[12]

Q: What are some good starting conditions for developing a method for 2'-3'-Dideoxy-5-azacytidine?

A: A good starting point for method development would be:

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 5.8[16]
Mobile Phase B Acetonitrile
Gradient 5% to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 242 nm (based on azacitidine)

Note: These are starting recommendations and will likely require optimization for your specific sample and impurities.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available at: [Link]

  • What are the Common Peak Problems in HPLC - Chromatography Today. Chromatography Today. Available at: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. AnalyteGuru. Available at: [Link]

  • In reversed-phase HPLC which elutes first, polar or nor-polar? Why? - Quora. Quora. Available at: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. Axion Labs. Available at: [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. University of Rochester. Available at: [Link]

  • Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes - NIH. National Institutes of Health. Available at: [Link]

  • HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro! - YouTube. YouTube. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International - Chromatography Online. Chromatography Online. Available at: [Link]

  • Tips and Tricks of HPLC Separation - Agilent. Agilent. Available at: [Link]

  • Method Development for Drug Impurity Profiling: Part 1 | LCGC International. Chromatography Online. Available at: [Link]

  • How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc. Chrom Tech, Inc. Available at: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic Agent by LCMS-MS - Impactfactor. Impactfactor. Available at: [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC - NIH. National Institutes of Health. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis | LCGC International. Chromatography Online. Available at: [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - NIH. National Institutes of Health. Available at: [Link]

  • Nucleoside analysis with high performance liquid chromatography (HPLC) - Protocols.io. Protocols.io. Available at: [Link]

  • Polar compounds separation by HPLC - any thoughts? - ResearchGate. ResearchGate. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Chromatography Online. Available at: [Link]

  • Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations | LCGC International. Chromatography Online. Available at: [Link]

  • A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Available at: [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. Waters Corporation. Available at: [Link]

  • Automatic Optimization of Gradient Conditions by AI Algorithm for Impurity Analysis. Shimadzu. Available at: [Link]

  • Optimization of Reversed-Phase HPLC Separations of Biomolecules - Obrnuta faza. Available at: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Agilent. Available at: [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Available at: [Link]

  • Why Temperature Is Important in Liquid Chromatography - Ibis Scientific, LLC. Ibis Scientific, LLC. Available at: [Link]

  • Analytical Method Development and Validation for the Determination of Azacitidine by HPLC - IJIRT. IJIRT. Available at: [Link]

  • Development and validation of stability-indicating RP-HPLC assay method for azacitidine and its bulk drug - ResearchGate. ResearchGate. Available at: [Link]

  • HPLC Analysis of tRNA‐Derived Nucleosides - PMC - NIH. National Institutes of Health. Available at: [Link]

  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4. Available at: [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • How to Optimize HPLC Gradient Elution for Complex Samples - - Mastelf. Mastelf. Available at: [Link]

  • A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development | LCGC International - Chromatography Online. Chromatography Online. Available at: [Link]

  • Identification of modified nucleoside and nucleosides over high performance liquid chromatography - The Pharma Innovation Journal. The Pharma Innovation Journal. Available at: [Link]

  • Optimization of gradient elution conditions in multicomponent preparative liquid chromatography | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

Sources

Technical Support Center: 2'-3'-Dideoxy-5-azacytidine (Decitabine) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Noise with a Potent Agent

Welcome to the technical support guide for assays involving 2'-3'-Dideoxy-5-azacytidine (DAC, Decitabine). Decitabine is a potent hypomethylating agent used extensively in cancer research and drug development.[1][2] Its mechanism involves incorporation into DNA and the subsequent covalent trapping of DNA methyltransferases (DNMTs), leading to the reactivation of tumor suppressor genes.[1][3]

However, the very properties that make Decitabine effective also present significant challenges in experimental settings. Its inherent chemical instability and pleiotropic effects can often lead to high background noise, compromising assay sensitivity and data reproducibility. This guide provides in-depth troubleshooting strategies, optimized protocols, and the scientific rationale behind them to help you achieve clean, reliable, and publishable data.

Core Principles: Understanding the "Why" Behind the Noise

The primary source of background noise in Decitabine assays stems from its chemical nature. The 5-azacytosine ring is susceptible to hydrolysis in aqueous solutions. This degradation can lead to compounds that may have off-target effects or interfere with assay detection systems. Furthermore, as a potent cytotoxic agent, supra-optimal concentrations or extended exposure can induce cellular stress and apoptosis, confounding results that are not directly related to DNA hypomethylation.[1]

Visual Guide: Troubleshooting Workflow

Before diving into specific issues, this workflow provides a logical path to diagnose the source of high background in your Decitabine experiments.

TroubleshootingWorkflow cluster_start cluster_check Initial Checks cluster_reagent Reagent & Compound Issues cluster_cell Cellular & Biological Issues Start High Background Signal Detected Controls Are Controls (Vehicle, No-Cell) Also High? Start->Controls Freshness Was Decitabine Solution Freshly Prepared? Controls->Freshness No Reagent_Contam Issue is likely Reagent Contamination or Non-Specific Binding Controls->Reagent_Contam Yes Degradation Issue is likely Decitabine Degradation Freshness->Degradation No Cytotoxicity Issue is likely Off-Target Cytotoxicity Freshness->Cytotoxicity Yes Sol_Prep ACTION: Review 'Optimized Protocol for Decitabine Stock Preparation' Degradation->Sol_Prep Assay_Opt ACTION: Review 'Assay Optimization' (Blocking, Washing, Antibody Choice) Reagent_Contam->Assay_Opt Cell_Health ACTION: Review 'Cell Culture Best Practices' (Density, Health, Passage #) Cytotoxicity->Cell_Health Dose_Resp ACTION: Perform Dose-Response & Time-Course (See Protocol) Cytotoxicity->Dose_Resp

Caption: A logical flowchart to diagnose high background noise.

Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format, providing the underlying cause and a direct solution.

Question 1: Why is the background signal high in all my wells, including the vehicle-only control?

  • Underlying Cause: This issue typically points to a problem with the assay reagents or the detection system itself, rather than the activity of Decitabine. Sources can include contaminated media, non-specific binding of antibodies, or issues with the substrate/detection reagent.[4] Insufficient washing or inadequate blocking are common culprits in plate-based assays.[4]

  • Solution:

    • Run a "Reagents Only" Control: Set up wells with no cells, containing only media and the assay detection reagents. If the signal is high here, one of your common reagents is the source.

    • Optimize Blocking: Ensure your blocking buffer is fresh and incubated for the appropriate time. Using a protein-based blocker like Bovine Serum Albumin (BSA) can prevent non-specific binding.[4]

    • Enhance Washing Steps: Increase the number and vigor of wash steps between antibody or reagent additions to remove any unbound components. Adding a mild detergent like Tween-20 to the wash buffer can also help.[4]

    • Check Reagent Quality: Ensure all reagents, especially antibodies and enzyme substrates, are within their expiration date and have been stored correctly.

Question 2: My no-treatment wells look fine, but I see high background as soon as I add Decitabine, even at the lowest concentrations. Why?

  • Underlying Cause: This strongly suggests an issue with the Decitabine stock solution itself. Decitabine is notoriously unstable in aqueous media, and its degradation products can be cytotoxic or interfere with assay readouts. If the powder was not stored correctly or the solvent stock is old, it may have degraded.

  • Solution:

    • ALWAYS Prepare Fresh: Decitabine working solutions should be prepared fresh immediately before adding to cells. Do not store diluted aqueous solutions.

    • Use Appropriate Solvent: Dissolve Decitabine powder in a suitable solvent like DMSO to create a high-concentration stock, which can be stored at -80°C in small aliquots. Avoid repeated freeze-thaw cycles.

    • Perform a Quality Control Check: If problems persist, consider testing the purity of your Decitabine or purchasing from a different, reputable supplier.

Question 3: The signal-to-noise ratio is poor. My treated cells show an effect, but the background is creeping up, making the assay window small. What can I do?

  • Underlying Cause: This is a classic optimization problem. The Decitabine concentration or the treatment duration may be too high, causing off-target cytotoxicity that contributes to background.[1] Alternatively, the cell density may not be optimal for the assay duration.[5]

  • Solution:

    • Optimize Cell Seeding Density: Test different cell densities to find one where cells remain in a healthy, logarithmic growth phase throughout the experiment. Overcrowding can lead to cell death and increased background.[5][6]

    • Perform a Dose-Response and Time-Course Experiment: This is critical. You must identify the concentration and incubation time that gives the maximal specific signal (e.g., gene re-expression) with the minimal cytotoxic effect. Often, with hypomethylating agents, lower doses for a longer duration are more effective and less noisy than high doses for a short time.[7]

    • Assess Cell Viability: Always run a parallel viability assay (e.g., using Trypan Blue, CCK-8, or Annexin V staining) to ensure your treatment is not simply killing the cells, which can release interfering substances into the media.[1]

Data Summary: Common Issues and Solutions

Problem Observed Probable Cause Recommended Action Key Control Experiment
High signal in all wellsReagent contamination or non-specific binding[4]Optimize blocking/washing steps; use fresh, high-quality reagents."Reagents Only" (no cells) control.
High signal only in treated wellsDecitabine degradation or cytotoxicity[1]Prepare Decitabine solutions fresh; perform dose-response.Parallel cell viability assay.
Inconsistent replicatesPipetting error; uneven cell plating.[5][6]Calibrate pipettes; allow plates to sit at room temp before incubation to ensure even cell settling.Microscopic inspection of wells post-seeding.
Effect diminishes over timeCell passage number too high; phenotypic drift.Use cells from a consistent, low-passage frozen stock.Characterize baseline target expression every 5-10 passages.

Optimized Experimental Protocols

Protocol 1: Preparation of Decitabine Stock and Working Solutions

This protocol is designed to maximize the stability and reproducibility of your Decitabine treatment.

  • Materials:

    • 2'-3'-Dideoxy-5-azacytidine (Decitabine) powder

    • Anhydrous DMSO (Biotechnology Grade)

    • Sterile, nuclease-free microcentrifuge tubes

    • Pre-warmed cell culture medium

  • Procedure (Stock Solution - 10 mM): a. Under sterile conditions, weigh out the required amount of Decitabine powder. b. Add anhydrous DMSO to create a 10 mM stock solution. (Decitabine MW: 228.21 g/mol ). c. Vortex gently until fully dissolved. d. Aliquot into single-use volumes (e.g., 10 µL) in nuclease-free tubes. e. Store immediately at -80°C. Do not store in a frost-free freezer.

  • Procedure (Working Solution - For Immediate Use): a. Thaw one aliquot of the 10 mM DMSO stock rapidly. b. Perform a serial dilution in pre-warmed, complete cell culture medium to achieve your final desired concentrations. c. Crucially, add the working solution to your cells within 15-20 minutes of its preparation. Discard any unused diluted solution.

Protocol 2: Cell-Based Assay with Decitabine

This workflow incorporates key control and optimization steps.

AssayWorkflow cluster_prep Day 0: Preparation cluster_treat Day 1: Treatment cluster_inc Incubation cluster_readout Assay Readout Node1 Seed Cells at Optimized Density Node2 Allow Cells to Adhere (4-24 hours) Node1->Node2 Node3 Prepare Fresh Decitabine Dilutions Node2->Node3 Node4 Add Treatment to Wells: - No Treatment - Vehicle (DMSO) Control - Decitabine Dose Range Node3->Node4 Node5 Incubate for Optimized Duration (e.g., 48-72h) Node4->Node5 Node6 Perform Assay (e.g., qPCR, Western, Viability, etc.) Node5->Node6

Caption: A standard workflow for a cell-based Decitabine assay.

  • Cell Seeding: Seed cells in a microplate at a pre-determined optimal density. Ensure even distribution by gently swirling the plate and letting it rest on a level surface for 20 minutes before placing it in the incubator.[6]

  • Treatment: The following day, remove the old media and replace it with fresh media containing the freshly prepared Decitabine working solutions or vehicle control.

  • Incubation: Incubate for the desired period (e.g., 72 hours). The optimal time will depend on the cell type and the specific endpoint being measured.[5]

  • Assay Endpoint: Process the plates according to your specific assay protocol (e.g., cell lysis for qPCR/Western blot, addition of viability reagent, etc.). Be consistent with incubation times and washing steps across all plates.[4]

References

  • Patsnap Synapse. (2025). How to Reduce Background Noise in ELISA Assays. [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?[Link]

  • Pharmaceutical Technology. (2022). Exploring Options for Optimizing Cell Line Development. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • The University of Nottingham. (n.d.). Troubleshooting your sequencing results. [Link]

  • Sallman, D. A., et al. (2016). The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome. Leukemia & Lymphoma, 57(12), 2823–2833. [Link]

  • Li, Y., et al. (2024). Mechanism of action of decitabine in treating acute lymphoblastic leukemia. Oncology Letters, 27(3), 103. [Link]

  • Agrawal, K., et al. (2014). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-azacitidine. Journal of Drug Design and Research. [Link]

  • Zhang, Y., et al. (2023). Mechanism of Action of Decitabine in the Treatment of Acute Myeloid Leukemia by Regulating LINC00599. Computational and Mathematical Methods in Medicine. [Link]

  • Agrawal, K., et al. (2014). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-azacitidine. ResearchGate. [Link]

  • Tan, H. H., et al. (2017). DNA Methyltransferase Activity Assays: Advances and Challenges. Theranostics, 7(5), 1376–1392. [Link]

  • Prebet, T., et al. (2014). Prolonged Administration of Azacitidine With or Without Entinostat for Myelodysplastic Syndrome and Acute Myeloid Leukemia With Myelodysplasia-Related Changes. Cancer, 120(10), 1523–1531. [Link]

  • Marin Pharma. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Tan, H. H., et al. (2017). DNA Methyltransferase Activity Assays: Advances and Challenges. PMC. [Link]

  • Tummala, S., et al. (2024). Extended exposure to low doses of azacitidine induces differentiation of leukemic stem cells through activation of myeloperoxidase. Haematologica, 109(4), 1085–1098. [Link]

  • Klitgaard, M. C., et al. (2010). Equitoxic Doses of 5-Azacytidine and 5-Aza-2′deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome. PLoS ONE, 5(9), e12994. [Link]

  • Santini, V. (2015). Understanding Efficacy of Azacitidine in Different MDS Subgroups. [Link]

  • Hagemann, S., et al. (2022). The Contrasting Delayed Effects of Transient Exposure of Colorectal Cancer Cells to Decitabine or Azacitidine. International Journal of Molecular Sciences, 23(6), 3148. [Link]

  • Muller, F., et al. (2007). Characterization of DNA demethylation effects induced by 5-Aza-2'-deoxycytidine in patients with myelodysplastic syndrome. Leukemia, 21(8), 1815–1817. [Link]

Sources

Validation & Comparative

Comparative Guide: 2'-3'-Dideoxy-5-azacytidine vs. AZT in HIV Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 2'-3'-Dideoxy-5-azacytidine (specifically the


-L-enantiomer, 

-L-5-aza-ddC)
versus the standard Zidovudine (AZT) .

This analysis synthesizes historical pharmacological data with structural logic, focusing on the trade-offs between potency, cytotoxicity, and viral specificity .

Executive Summary & Chemical Identity

Zidovudine (AZT) remains the historical benchmark for HIV Reverse Transcriptase (RT) inhibition, characterized by high potency but significant mitochondrial toxicity. 2'-3'-Dideoxy-5-azacytidine , particularly its


-L-enantiomer (

-L-5-aza-ddC)
, represents a class of modified nucleoside analogs designed to decouple antiviral activity from host cytotoxicity.

While AZT acts as a potent thymidine analog,


-L-5-aza-ddC combines the dideoxy  sugar (chain terminator) with a 5-azacytosine  base (modified hydrogen bonding/stability) and L-stereochemistry  (often associated with lower host enzyme recognition and reduced toxicity).
FeatureAZT (Zidovudine)

-L-5-aza-ddC
Class Thymidine Analog (NRTI)Cytidine Analog (L-Nucleoside NRTI)
Core Mechanism Obligate Chain TerminationObligate Chain Termination
Stereochemistry

-D (Natural configuration)

-L (Unnatural configuration)
Primary Utility HIV-1 Treatment (Historical Gold Standard)Experimental Antiviral (High HBV/HIV Selectivity)
Limiting Toxicity Bone Marrow Suppression, Mitochondrial ToxicityLow Cytotoxicity (

in vitro)

Mechanism of Action: The Molecular Logic

Both compounds function as Nucleoside Reverse Transcriptase Inhibitors (NRTIs) . They are prodrugs requiring intracellular anabolic phosphorylation to their triphosphate forms (


).
The Phosphorylation Cascade
  • AZT: Efficiently phosphorylated by host cellular thymidine kinase (TK1) to AZT-MP, then to AZT-DP and AZT-TP. The rate-limiting step is often the conversion of MP to DP, leading to intracellular accumulation of AZT-MP (which can be toxic).

  • 
    -L-5-aza-ddC:  As a cytidine analog, it relies on deoxycytidine kinase (dCK). The L-configuration often alters kinase affinity, which can reduce the "off-target" phosphorylation by mitochondrial kinases (specifically TK2), thereby lowering mitochondrial toxicity.
    
Reverse Transcriptase Inhibition

Once phosphorylated to the triphosphate state, both molecules compete with natural deoxynucleotides (dTTP for AZT; dCTP for 5-aza-ddC) for the HIV RT active site.

  • Chain Termination: Both lack the 3'-hydroxyl (3'-OH) group essential for phosphodiester bond formation. Incorporation into the nascent viral DNA strand halts elongation immediately.

Visualization of Signaling & Metabolism

The following diagram illustrates the parallel activation pathways and the divergence in toxicity profiles.

NRTI_Pathway AZT AZT (Prodrug) AZT_MP AZT-MP (Accumulates) AZT->AZT_MP Thymidine Kinase (TK1) AZT_TP AZT-TP (Active) AZT_MP->AZT_TP Host Kinases Host_DNA Host Polymerase γ (Mitochondrial) AZT_TP->Host_DNA Off-Target Inhibition (Toxicity) HIV_RT HIV Reverse Transcriptase AZT_TP->HIV_RT High Affinity (Chain Termination) Aza_ddC β-L-5-aza-ddC Aza_TP 5-aza-ddC-TP Aza_ddC->Aza_TP Deoxycytidine Kinase (dCK) Aza_TP->Host_DNA Low Affinity (L-Stereochem Protection) Aza_TP->HIV_RT Competitive Inhibition

Caption: Comparative metabolic activation showing AZT's mitochondrial off-target effects versus the "stealth" properties of the L-nucleoside analog.

Comparative Performance Data

The following data contrasts the potency and safety profiles. Note that while AZT is highly potent against HIV,


-L-5-aza-ddC distinguishes itself through a superior safety profile (Selectivity Index).
Quantitative Benchmarks
MetricAZT (Zidovudine)

-L-5-aza-ddC
Interpretation
HIV-1


Evaluated (Moderate)AZT is significantly more potent per micromolar.
HBV Activity NegligibleSignificant5-aza-ddC shows dual-potential (HBV/HIV).[1]
Cytotoxicity (

)

(CEM cells)

(L1210/P388)
Critical Advantage: 5-aza-ddC is non-toxic at high doses.
Selectivity Index High (due to extreme potency)High (due to low toxicity)Different paths to therapeutic value.
Stability Susceptible to catabolism5-aza ring hydrolytic instability5-aza compounds are chemically less stable in aqueous solution.

Key Insight: The "5-aza" modification introduces nitrogen into the cytosine ring, which can lead to hydrolytic instability (ring opening) in aqueous environments. This is a critical formulation challenge for 5-aza-ddC compared to the stable pyrimidine ring of AZT.

Experimental Protocols (Self-Validating Systems)

To objectively verify these differences, use the following paired assay protocols. These are designed to measure antiviral efficacy and host cytotoxicity simultaneously.

Protocol A: HIV-1 Reverse Transcriptase Inhibition Assay (Cell-Based)

Objective: Determine the


 of both compounds in PBMCs or MT-4 cells.
  • Preparation:

    • Culture MT-4 cells in RPMI-1640 + 10% FBS.

    • Prepare serial dilutions of AZT (0.0001 to 1.0

      
      ) and 
      
      
      
      -L-5-aza-ddC (0.01 to 100
      
      
      ). Note the wider range for the analog.
  • Infection:

    • Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

    • Incubate for 1 hour at 37°C, then wash to remove unbound virus.

  • Treatment:

    • Resuspend infected cells (

      
       cells/mL) in media containing the drug dilutions.
      
    • Include Mock-infected (Cell Control) and Untreated-infected (Virus Control) wells.

  • Readout (Day 5):

    • Measure viral cytopathogenicity using the MTT Assay (see below) or p24 Antigen ELISA from supernatant.

    • Calculation: % Inhibition =

      
      .
      
Protocol B: Cytotoxicity Profiling (Mitochondrial Integrity)

Objective: Verify the "Low Toxicity" claim of


-L-5-aza-ddC.
  • Seeding: Plate uninfected CEM or HepG2 cells (

    
    /well) in 96-well plates.
    
  • Exposure: Treat with drugs at high concentrations (

    
    ) for 72 hours.
    
  • MTT Addition: Add 20

    
     of MTT (5 mg/mL) to each well. Incubate 4 hours.
    
  • Solubilization: Aspirate media, add DMSO to dissolve formazan crystals.

  • Analysis: Read Absorbance at 570 nm.

    • Validation Check: AZT should show dose-dependent reduction in viability (mitochondrial toxicity) starting ~20-50

      
      . 
      
      
      
      -L-5-aza-ddC should remain near 100% viability up to 100
      
      
      .

Synthesis of Findings

AZT is the superior choice for pure HIV suppression potency . Its binding affinity and chain termination efficiency are unmatched in this comparison. However, its utility is capped by hematologic and mitochondrial toxicity.

2'-3'-Dideoxy-5-azacytidine (


-L-5-aza-ddC)  represents a strategic alternative for resistance profiling  and safety . Its L-configuration evades the mitochondrial DNA polymerase 

(the source of AZT toxicity), making it a candidate for combination therapies where AZT toxicity is dose-limiting. Furthermore, its activity against HBV suggests potential for HIV/HBV coinfection management, similar to Lamivudine (3TC).
References
  • Lin, T. S., et al. (1995). "Studies of the Pharmacokinetics and Toxicology of 2',3'-Dideoxy-

    
    -L-5-fluorocytidine (
    
    
    
    -L-FddC) and...[2][3] Synthesis and Antiviral Evaluations of 2',3'-Dideoxy-
    
    
    -L-5-azacytidine." Nucleosides & Nucleotides.
  • Mansky, L. M., et al. (2016). "5-Azacytidine Enhances the Mutagenesis of HIV-1 by Reduction to 5-Aza-2'-Deoxycytidine." Antimicrobial Agents and Chemotherapy.

Sources

A Senior Application Scientist's Guide to Benchmarking 2'-3'-Dideoxy-5-azacytidine Antiviral Potency in T-Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically robust framework for the in-depth evaluation of 2'-3'-Dideoxy-5-azacytidine (ddAZA) as a potential antiviral agent against retroviruses, specifically focusing on its activity in T-cell lines. As your senior application scientist, I will not only outline the necessary protocols but also elucidate the scientific rationale behind each step, ensuring a self-validating and rigorous experimental design. Our objective is to empower you to generate high-fidelity, reproducible data that can confidently place the potency of ddAZA in the context of established antiretroviral therapies.

Introduction: The Scientific Premise of 2'-3'-Dideoxy-5-azacytidine (ddAZA)

2'-3'-Dideoxy-5-azacytidine is a synthetic nucleoside analog. Its structural similarity to the natural nucleoside, deoxycytidine, positions it as a candidate for interfering with viral replication. The core mechanism of action for such dideoxynucleoside analogs is their function as chain terminators during the reverse transcription of viral RNA into DNA—a critical step in the lifecycle of retroviruses like HIV.[1][2]

These analogs are taken up by the host cell and are intracellularly phosphorylated to their active triphosphate form.[3][4] This active form then competes with the natural deoxynucleotide triphosphates (in this case, dCTP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase enzyme.[5] The key structural feature of dideoxynucleosides is the absence of a hydroxyl group at the 3' position of the deoxyribose sugar moiety.[4] Once incorporated, this lack of a 3'-hydroxyl group prevents the formation of a 3'-5'-phosphodiester bond with the next incoming nucleotide, thereby halting DNA chain elongation and aborting the replication process.[4][5]

This guide will walk you through a systematic approach to quantify the antiviral efficacy and cellular toxicity of ddAZA, culminating in a comparative analysis with well-characterized nucleoside reverse transcriptase inhibitors (NRTIs), Azidothymidine (AZT) and Lamivudine (3TC).

Experimental Blueprint: A Three-Phase Approach to Benchmarking

A thorough evaluation of any novel antiviral compound requires a multi-pronged approach. We will proceed through three distinct, yet interconnected, experimental phases:

  • Phase 1: Cytotoxicity Profiling. To understand the therapeutic window of ddAZA, we must first determine its impact on the host cells in the absence of any virus.

  • Phase 2: Antiviral Efficacy Determination. Here, we will quantify the ability of ddAZA to inhibit viral replication at non-toxic concentrations.

  • Phase 3: Comparative Analysis and Selectivity Index Calculation. In this final phase, we will integrate the data from the first two phases to calculate the selectivity index and benchmark it against our control drugs.

The following diagram illustrates this comprehensive workflow:

experimental_workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Data Analysis P1_A T-Cell Line Culture (e.g., CEM) P1_B ddAZA Serial Dilution P1_A->P1_B P2_B Infection of T-Cell Lines P1_A->P2_B P1_C MTT Assay (72h) P1_B->P1_C P1_D Determine CC50 (50% Cytotoxic Concentration) P1_C->P1_D P3_A Calculate Selectivity Index (SI) SI = CC50 / EC50 P1_D->P3_A P2_A HIV-1 Stock Preparation & Titration (TCID50 Assay) P2_A->P2_B P2_C Treatment with ddAZA (Non-toxic concentrations) P2_B->P2_C P2_D HIV-1 p24 Antigen ELISA (Day 7) P2_C->P2_D P2_E Determine EC50 (50% Effective Concentration) P2_D->P2_E P2_E->P3_A P3_B Comparative Analysis (vs. AZT, 3TC) P3_A->P3_B P3_C Conclusion on Potency P3_B->P3_C

Caption: Workflow for ddAZA antiviral potency benchmarking.

Detailed Methodologies and Protocols

Materials and Reagents
  • Cell Lines: Human T-lymphoblastoid cell lines such as CEM.

  • Viruses: A well-characterized laboratory strain of HIV-1.

  • Compounds: 2'-3'-Dideoxy-5-azacytidine (ddAZA), Azidothymidine (AZT), Lamivudine (3TC).

  • Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., acidified isopropanol), commercial HIV-1 p24 antigen ELISA kit.

Phase 1: Cytotoxicity Assessment (CC50 Determination)

The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability.[6] This is a critical first step to ensure that any observed antiviral effect is not merely a result of the compound killing the host cells.[6]

Protocol: MTT Assay for Suspension T-Cell Lines

  • Cell Culture: Maintain CEM cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Subculture the cells to maintain a density between 2-3 x 10^5 cells/mL.

  • Cell Plating: In a 96-well plate, seed 5 x 10^4 CEM cells per well in 100 µL of complete culture medium.

  • Compound Addition: Prepare serial dilutions of ddAZA (and control drugs) in complete culture medium. Add 100 µL of these dilutions to the respective wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Reagent Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% Triton X-100 in acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability at each drug concentration relative to the untreated cell control. Plot the percentage of viability against the drug concentration and use non-linear regression analysis to determine the CC50 value.[7]

Phase 2: Antiviral Efficacy Assessment (EC50 Determination)

The 50% effective concentration (EC50) is the concentration of a drug that inhibits viral replication by 50%.[8]

Protocol: HIV-1 p24 Antigen Capture ELISA

  • Virus Stock Preparation and Titration:

    • Propagate HIV-1 in a suitable T-cell line (e.g., CEM) and harvest the virus-containing supernatant.[9]

    • Determine the viral titer using a 50% Tissue Culture Infectious Dose (TCID50) assay.[10][11] This involves infecting cells with serial dilutions of the virus stock and observing the cytopathic effect to determine the dilution that infects 50% of the cultures.[10][12]

  • Cell Infection and Treatment:

    • In a 96-well plate, seed 1 x 10^5 CEM cells per well in 100 µL of complete medium.

    • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Immediately add 100 µL of serial dilutions of ddAZA and control drugs (AZT, 3TC) at concentrations below their respective CC50 values. Include an infected, untreated control (virus control) and an uninfected cell control.

  • Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: On day 7 post-infection, carefully collect the cell culture supernatant for p24 antigen analysis.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit, following the manufacturer's protocol. This assay typically involves capturing the p24 antigen with a specific antibody, followed by detection with a second, enzyme-linked antibody.

  • EC50 Calculation: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Plot the percentage of inhibition against the drug concentration and use non-linear regression to determine the EC50 value.[13]

Data Interpretation and Comparative Analysis

The Selectivity Index (SI)

The therapeutic potential of an antiviral compound is best represented by its Selectivity Index (SI). The SI is the ratio of the drug's cytotoxicity to its antiviral activity.

SI = CC50 / EC50

A higher SI value indicates a more promising drug candidate, as it suggests that the compound is effective at concentrations that are well-tolerated by the host cells.[6] Compounds with an SI value of ≥10 are generally considered promising for further development.[6]

Comparative Data Table

The following table provides a template for summarizing your experimental findings. The values for AZT and 3TC are representative and based on published data for CEM cells.[14][15]

CompoundT-Cell LineCC50 (µM)[14][15]EC50 (µM)[14]Selectivity Index (SI)
ddAZA CEM[Experimental Value][Experimental Value][Calculated Value]
AZT CEM>100~0.01>10,000
3TC CEM>100~0.5>200
Mechanism of Action Visualization

The following diagram illustrates the proposed mechanism of action for ddAZA as a chain-terminating nucleoside reverse transcriptase inhibitor.

mechanism_of_action cluster_0 Intracellular Activation cluster_1 Reverse Transcription cluster_2 Inhibition ddAZA ddAZA (Prodrug) ddAZA_TP ddAZA-Triphosphate (Active Form) ddAZA->ddAZA_TP Cellular Kinases RT HIV Reverse Transcriptase ddAZA_TP->RT Competitive Incorporation DNA_Chain Growing DNA Chain RT->DNA_Chain Polymerization Termination Chain Termination RT->Termination No 3'-OH group Viral_RNA Viral RNA Template Viral_RNA->RT dNTPs Natural dNTPs dNTPs->RT

Caption: ddAZA's proposed mechanism of action.

Biosafety Considerations

All work involving live HIV must be conducted in a Biosafety Level 2+ or Biosafety Level 3 laboratory, depending on the specific procedures and institutional guidelines.[16] Adherence to strict biosafety protocols is paramount. This includes the use of personal protective equipment (gloves, lab coats), working within a certified biological safety cabinet, and proper disposal of all contaminated materials.[17][18][19][20] Avoid the use of sharps whenever possible.[16][20]

Conclusion

This guide provides a rigorous and scientifically sound framework for benchmarking the antiviral potency of 2'-3'-Dideoxy-5-azacytidine. By systematically determining its cytotoxicity and antiviral efficacy, and subsequently comparing its selectivity index to that of established drugs, researchers can generate the critical data needed to assess its therapeutic potential. The causality-driven experimental design and detailed protocols herein are intended to ensure the generation of reliable and reproducible results, forming a solid foundation for further preclinical development.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Retrieved from [Link]

  • Sensitivity of CEM and CEM 3TC to antiviral and antigrowth activities... ResearchGate.
  • 50% Tissue Culture Infectious Dose Assay. Creative Diagnostics. Retrieved from [Link]

  • Calculating HIV-1 Infectious Titre Using a Virtual TCID50 Method. (n.d.).
  • Metrics other than potency reveal systematic variation in responses to cancer drugs. (n.d.).
  • Dose−response curves (EC50 and CC50) for the top three compounds.... ResearchGate.
  • Cell cytotoxicity assay to determine CC50 values. The effect of drugs... ResearchGate.
  • The effect of AZT, at 10 µM and 25 µM, on the growth rate of the human CEM T-cell line maintained as described in the text. ResearchGate.
  • Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics. (2020, May 13). National Institutes of Health. Retrieved from [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.).
  • Protocol for Preparation of Cell-Free Stocks of TCLA HIV-1 in Cell Lines (Montefiori Lab) July 2007. (2007, July).
  • Human Immunodeficiency Virus (HIV). The George Washington University Office of Research Safety. Retrieved from [Link]

  • IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. PubChem. Retrieved from [Link]

  • Reverse-transcriptase inhibitor. Wikipedia. Retrieved from [Link]

  • Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Tissue Culture Infectious Dose (TCID50) Assays. (2021, July 27). BMG LABTECH. Retrieved from [Link]

  • ATCC Animal Cell Culture Guide. (n.d.).
  • Agent Summary Statement for Human Immunodeficiency Viruses (HIVs) Including HTLV-III, LAV, HIV-1, and HIV-2*. CDC. Retrieved from [Link]

  • Reverse Transcriptase Inhibitors. (2023, June 25). National Institutes of Health. Retrieved from [Link]

  • Mechanisms of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). (2013, November 1). YouTube. Retrieved from [Link]

  • Cell Culture Techniques. (2022, July 21).
  • Reverse transcriptase inhibitors. EBSCO. Retrieved from [Link]

  • Cell culture. Wikipedia. Retrieved from [Link]

  • 6.1: Principles of Mammalian Cell Culture. (2025, July 10). Biology LibreTexts. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Aza-2'-Deoxycytidine Incorporation into DNA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of 5-Aza-2'-Deoxycytidine (Decitabine) incorporation into genomic DNA. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols for the gold-standard methodology, and presents a comparative landscape of available techniques to inform your experimental design.

Introduction: The "Why" of Quantifying Decitabine Incorporation

5-Aza-2'-Deoxycytidine (Decitabine) is a cornerstone of epigenetic therapy, particularly for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] It is a hypomethylating agent, meaning it reverses aberrant DNA methylation patterns that contribute to oncogenesis by silencing tumor suppressor genes.[3][4][5]

The therapeutic action of Decitabine is entirely dependent on its incorporation into replicating DNA.[3][6] Once inside the cell, it is phosphorylated to its active triphosphate form and then integrated into the DNA strand in place of deoxycytidine. This substitution has a critical consequence: DNA Methyltransferase (DNMT) enzymes, which are responsible for maintaining methylation patterns, recognize the 5-azacytosine ring and form an irreversible covalent bond with it.[7][8] This effectively traps and targets the DNMT enzyme for degradation, leading to a passive, replication-dependent loss of methylation in daughter cells.

Quantifying the extent of Decitabine's incorporation into DNA is therefore not just an academic exercise; it is a direct and crucial measure of target engagement. This quantitative data allows researchers to:

  • Establish a definitive link between drug dosage, DNA incorporation, and downstream biological effects (i.e., global demethylation and gene re-expression).

  • Conduct robust pharmacokinetic/pharmacodynamic (PK/PD) modeling.

  • Develop predictive biomarkers to correlate the level of incorporation with clinical response, potentially personalizing patient therapy.[6]

This guide will compare the leading methodologies for this critical quantification, providing the technical insights necessary to select and implement the most appropriate technique for your research goals.

Mechanism of Action: From Prodrug to DNMT Depletion

The following diagram illustrates the critical pathway from Decitabine administration to its ultimate epigenetic effect. Understanding this sequence is fundamental to appreciating why direct measurement of DNA incorporation is the most accurate measure of the drug's activity.

Mechanism_of_Action cluster_0 Cellular Uptake & Activation cluster_1 DNA Replication & Incorporation cluster_2 DNMT Inhibition & Demethylation DAC Decitabine (5-Aza-CdR) DAC_TP 5-Aza-dCTP DAC->DAC_TP Phosphorylation DNA_Rep DNA Replication DAC_TP->DNA_Rep Incorporated_DNA DNA with incorporated 5-Aza-CdR DNA_Rep->Incorporated_DNA Trapped_Complex Covalent DNMT1-DNA Adduct Incorporated_DNA->Trapped_Complex DNMT DNMT1 Enzyme DNMT->Trapped_Complex Degradation DNMT1 Degradation Trapped_Complex->Degradation Demethylation Passive DNA Demethylation Degradation->Demethylation

Caption: Decitabine's mechanism of action.

Comparative Analysis of Quantitative Methodologies

The choice of analytical method depends on a balance of required sensitivity, specificity, available equipment, and sample throughput. Here, we compare the most prominent techniques.

MethodPrincipleSensitivitySpecificityThroughputKey AdvantagesKey Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection of enzymatically digested nucleosides.High (pg/mL range)Very HighMediumGold standard; high accuracy and precision; can simultaneously measure 5-mC and other nucleosides.[9][10]Requires expensive equipment and specialized expertise; sample preparation can be extensive.
Accelerator Mass Spectrometry (AMS) Uses an accelerator to measure 14C-labeled drug, providing extreme sensitivity.Ultra-High (attomole range)Very HighLowUnparalleled sensitivity for in vivo studies with microdosing; directly quantifies drug complex in DNA/RNA.[11]Requires 14C-labeled compound; highly specialized and expensive facilities.
Radioisotope Labeling Measures radioactivity (e.g., from 3H or 14C-labeled Decitabine) in isolated DNA.HighModerateMediumA classic, sensitive method for tracing molecules.Requires handling and disposal of radioactive materials; does not distinguish parent drug from metabolites.
Immuno-based Assays (e.g., ELISA) Uses antibodies to detect the target molecule. Often used to measure downstream effects (e.g., global 5-mC levels).ModerateVariableHighHigh throughput; relatively inexpensive and easy to perform.Indirect measure of incorporation; antibody cross-reactivity can be a concern.[12]
Nanopore Sequencing Detects disruptions in the ionic current as single DNA strands pass through a nanopore, identifying modified bases.Single-moleculeHighLow-MediumProvides sequence context of incorporation; emerging technology with great potential.[13][14]Newer technology; data analysis is complex; quantification is still being refined.

Gold Standard Protocol: LC-MS/MS for Decitabine Quantification in Genomic DNA

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most robust and widely accepted method for the precise quantification of Decitabine in DNA.[9][10] Its power lies in its ability to physically separate the target analyte (5-aza-2'-deoxycytidine) from other endogenous nucleosides before detecting it with high chemical specificity based on its mass-to-charge ratio.

The protocol below is a synthesized, self-validating system based on established methodologies.[9][10] The causality is clear: accurate quantification is only possible with complete DNA digestion, efficient chromatographic separation, and specific mass spectrometric detection.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow start Cell Pellet or Tissue Sample dna_extraction 1. Genomic DNA Extraction (e.g., Phenol-Chloroform or Kit-based) start->dna_extraction dna_qc 2. DNA Quality & Quantity Control (e.g., Spectrophotometry) dna_extraction->dna_qc digestion 3. Enzymatic Digestion to Nucleosides (Nuclease P1, Alkaline Phosphatase) dna_qc->digestion separation 4. LC Separation (e.g., Porous Graphite Column) digestion->separation detection 5. MS/MS Detection (Triple Quadrupole, MRM Mode) separation->detection analysis 6. Data Analysis (Quantification against Standard Curve) detection->analysis end Incorporation Level (e.g., pg Decitabine / µg DNA) analysis->end

Caption: Step-by-step workflow for LC-MS/MS analysis.

Step-by-Step Methodology

1. Genomic DNA (gDNA) Extraction and QC

  • Rationale: Obtaining pure, high-molecular-weight gDNA is critical. Contaminants like RNA or proteins can interfere with digestion and quantification.

  • Protocol:

    • Harvest cells or homogenize tissue samples.

    • Extract gDNA using a high-quality commercial kit (e.g., Qiagen DNeasy) or standard phenol-chloroform extraction followed by ethanol precipitation.

    • Treat with RNase A to remove RNA contamination.

    • Assess DNA purity and concentration using a UV-Vis spectrophotometer. A260/A280 ratio should be ~1.8 and A260/A230 should be >2.0.

2. Enzymatic Digestion of gDNA to Single Nucleosides

  • Rationale: To analyze Decitabine at the nucleoside level, the DNA polymer must be completely broken down into its constituent parts. A multi-enzyme approach ensures complete digestion.

  • Protocol:

    • To 20-50 µg of gDNA in a microfuge tube, add appropriate buffers.

    • Add Nuclease P1 and incubate at 37°C for 2 hours. This enzyme digests single-stranded nucleic acids.

    • Add Calf Intestinal Alkaline Phosphatase and continue incubation at 37°C for another 2 hours. This removes the 5'-phosphate groups to yield nucleosides.

    • Stop the reaction by heat inactivation or by adding a solvent like acetonitrile.

    • Centrifuge to pellet the enzymes and transfer the supernatant containing the nucleosides for analysis.

3. LC-MS/MS Analysis

  • Rationale: Chromatographic separation is essential to resolve 5-aza-2'-deoxycytidine from the highly abundant endogenous 2'-deoxycytidine, which has a very similar mass.[10] A porous graphitic carbon column is often chosen for its excellent retention of polar compounds like nucleosides.[9][10]

  • Instrumentation: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.[9][10]

  • LC Conditions (Example):

    • Column: Thermo Hypercarb porous graphite column (100mm x 2.1mm, 5µm).[9][10]

    • Mobile Phase: Isocratic elution with 10mM ammonium acetate:acetonitrile with 0.1% formic acid (70:30, v/v).[9][10]

    • Flow Rate: 0.2 mL/min.

    • Run Time: ~5-7 minutes.

  • MS/MS Conditions:

    • Mode: Multiple Reaction Monitoring (MRM) for highest specificity and sensitivity.

    • MRM Transitions:

      • 5-aza-2'-deoxycytidine: Monitor the specific transition from the parent ion to a characteristic daughter ion.

      • 2'-deoxycytidine (for normalization): Monitor its unique transition.

      • 5-methyl-2'-deoxycytidine (for demethylation analysis): Monitor its transition.[9][10]

4. Quantification and Data Analysis

  • Rationale: A standard curve using known concentrations of pure 5-aza-2'-deoxycytidine is required to convert the instrument response (peak area) into an absolute amount.

  • Protocol:

    • Prepare a standard curve by spiking known amounts of 5-aza-2'-deoxycytidine into digested control DNA from untreated cells.

    • Run the standards and unknown samples on the LC-MS/MS system.

    • Plot the peak area ratio (analyte/internal standard) against concentration for the standards to generate a linear regression curve.

    • Calculate the concentration of 5-aza-2'-deoxycytidine in the unknown samples using the regression equation.

    • Normalize the result to the initial amount of DNA used in the digestion, typically expressed as pg or ng of Decitabine per µg of gDNA.

Alternative and Complementary Approaches

While LC-MS/MS is the gold standard, other methods have specific applications.

  • Accelerator Mass Spectrometry (AMS): For studies demanding the highest possible sensitivity, such as tracking drug incorporation in specific, low-abundance cell populations or in clinical microdosing studies, AMS is the superior choice. It can quantify as little as a single molecule of 14C-labeled azacitidine incorporated among ~2 x 107 nucleotides.[11]

  • Global DNA Methylation Analysis: As a simpler, higher-throughput alternative to direct quantification, one can measure the effect of Decitabine. Methods like an ELISA-based assay using an antibody against 5-methylcytosine (5-mC) can quantify the global reduction in DNA methylation.[12] While this is an indirect measure, a significant decrease in 5-mC levels provides strong evidence of the drug's biological activity.

  • Alternative DNMT Inhibitors: The principles outlined here are broadly applicable to other nucleoside analog DNMT inhibitors, such as 5-azacytidine (which incorporates into both RNA and DNA) and Zebularine.[2] Non-nucleoside inhibitors (e.g., RG108, curcumin derivatives) act via different mechanisms, such as blocking the catalytic pocket of DNMTs, and therefore their target engagement is not measured by DNA incorporation.[15][16]

Conclusion

The quantitative analysis of 5-Aza-2'-Deoxycytidine incorporation into DNA is a critical tool for understanding its mechanism of action and for the clinical development of epigenetic therapies. LC-MS/MS offers a robust, sensitive, and specific "gold standard" platform for this purpose, providing highly accurate and reproducible data. For applications requiring extreme sensitivity, AMS presents a powerful alternative, while emerging techniques like nanopore sequencing promise to add valuable sequence-specific context in the future. By carefully selecting the appropriate analytical method, researchers can generate high-quality, validated data to advance the field of cancer epigenetics.

References

  • Patel, A. A., et al. (2017). Simultaneous quantitative determination of 5-aza-2'-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors. Journal of Chromatography B, 1060, 130-138. [Link]

  • Patel, A. A., et al. (2017). Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors. National Institutes of Health. [Link]

  • Christman, J. K. (2002). 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene, 21(35), 5483-5495. [Link]

  • Li, L., et al. (2016). A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine. Journal of Pharmaceutical and Biomedical Analysis, 124, 258-263. [Link]

  • Christman, J. K. (2002). 5-Azacytidine and 5-aza-2′-deoxycytidine as inhibitors of DNA methylation: Mechanistic studies and their implications for cancer therapy. ResearchGate. [Link]

  • Li, L., et al. (2016). A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine. National Institutes of Health. [Link]

  • Fandy, T. E., et al. (2011). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-Azacytidine. National Institutes of Health. [Link]

  • Nyce, J., et al. (2012). Equitoxic Doses of 5-Azacytidine and 5-Aza-2′deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome. PLOS ONE, 7(3), e32941. [Link]

  • Palii, S. S., et al. (2008). DNA Methyltransferase 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B. Molecular and Cellular Biology, 28(2), 752-771. [Link]

  • Taylor, S. M. (1993). 5-Aza-2'-deoxycytidine: cell differentiation and DNA methylation. Leukemia, 7 Suppl 1, 3-8. [Link]

  • Hagemann, S., et al. (2010). Demethylation by 5-aza-2'-deoxycytidine in colorectal cancer cells targets genomic DNA whilst promoter CpG island methylation persists. PLoS One, 5(7), e11591. [Link]

  • Medina-Franco, J. L., & Yoo, J. (2018). Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective. Frontiers in Pharmacology, 9, 1146. [Link]

  • Various Authors. (2012). What is the best protocol to treat culture with 5-aza-2'-deoxycytidine to block methylation? ResearchGate. [Link]

  • Takeda, T., et al. (2019). A novel non-invasive monitoring assay of 5-azacitidine efficacy using global DNA methylation of peripheral blood in myelodysplastic syndrome. National Institutes of Health. [Link]

  • An, R., & Wang, Y. (2022). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. National Institutes of Health. [Link]

  • Rius, M., et al. (2014). Quantitative determination of decitabine incorporation into DNA and its effect on mutation rates in human cancer cells. Nucleic Acids Research, 42(20), 12515-12524. [Link]

  • Georgieva, D., et al. (2020). Detection of base analogs incorporated during DNA replication by nanopore sequencing. Nucleic Acids Research, 48(15), e88. [Link]

  • Fandy, T. E., et al. (2011). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-Azacytidine. ResearchGate. [Link]

  • Fandy, T. E., et al. (2011). Chemical synthesis of 2′,3′,5′-triacetyl-5-Azacytidine. ResearchGate. [Link]

  • DeNovix. (2022). 5 Different DNA Quantification Methods to Consider. DeNovix. [Link]

  • Al-Hussaini, K., & El-Daly, M. (2018). DNA Methylation Inhibitors: Retrospective and Perspective View. National Institutes of Health. [Link]

  • Galkin, A. V., & Galkina, I. V. (2017). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. PubMed Central. [Link]

  • Cleveland, M. A., et al. (2018). Comparison of Methods for Accurate Quantification of DNA Mass Concentration with Traceability to the International System of Units. ResearchGate. [Link]

  • Li, X., et al. (2017). 5-Aza-2'-deoxycytidine, a DNA methylation inhibitor, induces cytotoxicity, cell cycle dynamics and alters expression of DNA methyltransferase 1 and 3A in mouse hippocampus-derived neuronal HT22 cells. Cutaneous and Ocular Toxicology, 36(4), 337-344. [Link]

  • Valente, S., et al. (2014). Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells. Journal of Medicinal Chemistry, 57(3), 971-981. [Link]

  • Goodyear, O., et al. (2010). The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome. National Institutes of Health. [Link]

  • Wang, X., et al. (2021). Quantification of azacitidine incorporation into human DNA/RNA by accelerator mass spectrometry as direct measure of target engagement. Journal of Pharmaceutical and Biomedical Analysis, 202, 114152. [Link]

  • Girelli, C., et al. (2020). Discovery of chromatin-based determinants of azacytidine and decitabine anti-cancer activity. PubMed Central. [Link]

  • Christman, J. K. (2002). 5-Azacytidine and 5-aza-2′-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2022). Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. [Link]

  • Gnyszka, A., et al. (2013). DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer. Anticancer Research, 33(8), 2989-2996. [Link]

  • Leduc, C. (2020). Quantifying DNA? Here are Five DNA Quantification Methods to Consider. Addgene Blog. [Link]

  • Li, H., et al. (2014). Immune regulation by low doses of the DNA methyltransferase inhibitor 5-azacitidine in common human epithelial cancers. Oncotarget, 5(3), 587-598. [Link]

  • Georgieva, D., et al. (2020). Detection of base analogs incorporated during DNA replication by nanopore sequencing. ResearchGate. [Link]

  • Nielsen, K., et al. (2006). Comparison of five DNA quantification methods. Forensic Science International, 164(1), 54-62. [Link]

  • Zwergel, C., et al. (2016). DNA Methyltransferases Inhibitors from Natural Sources. ResearchGate. [Link]

  • Zondler, L., et al. (2020). Thymidine Analogues for Tracking DNA Synthesis. MDPI. [Link]

  • Gurnari, C., et al. (2021). 5-Azacytidine Transiently Restores Dysregulated Erythroid Differentiation Gene Expression in TET2-Deficient Erythroleukemia Cells. National Institutes of Health. [Link]

  • Wu, Z., et al. (2012). 5-Aza-2'-deoxycytidine induced growth inhibition of leukemia cells through modulating endogenous cholesterol biosynthesis. Journal of Proteome Research, 11(4), 2463-2472. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.